molecular formula C12H7N5O8 B3050836 N-(2,4-Dinitrophenyl)-2,4-dinitroaniline CAS No. 2908-76-1

N-(2,4-Dinitrophenyl)-2,4-dinitroaniline

Cat. No.: B3050836
CAS No.: 2908-76-1
M. Wt: 349.21 g/mol
InChI Key: UHWJMXASZSKFEO-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-2,4-dinitroaniline is a useful research compound. Its molecular formula is C12H7N5O8 and its molecular weight is 349.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-dinitrophenyl)-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7N5O8/c18-14(19)7-1-3-9(11(5-7)16(22)23)13-10-4-2-8(15(20)21)6-12(10)17(24)25/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UHWJMXASZSKFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H7N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50951679
Record name N-(2,4-Dinitrophenyl)-2,4-dinitroaniline
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Molecular Weight

349.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2908-76-1
Record name 2,2′,4,4′-Tetranitrodiphenylamine
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Record name Diphenylamine, 2,2',4,4'-tetranitro-
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Record name 2,4,4'-Tetanitrodiphenylamine
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Record name N-(2,4-Dinitrophenyl)-2,4-dinitroaniline
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Record name N-(2,4-dinitrophenyl)-2,4-dinitroaniline
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Foundational & Exploratory

Engineering the Cytoskeleton Disruptors: A Historical and Mechanistic Synthesis Guide to Dinitroaniline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Dyes to Microtubule Inhibitors

Dinitroanilines represent a highly successful class of synthetic compounds characterized by an aniline core substituted with two nitro groups. Originally discovered during the evaluation of industrial dyes and dye synthesis intermediates, these molecules were later identified as potent pre-emergence herbicides [1]. Compounds such as trifluralin, pendimethalin, and oryzalin function by binding to tubulin, thereby inhibiting microtubule polymerization and disrupting mitosis in plants and protists[2]. Recently, their unique mechanism of action has spurred research into their use as targeted anti-parasitic agents against organisms like Leishmania and Cryptosporidium parvum[3].

The Chemical Logic of Dinitroaniline Assembly

As an application scientist, one must view the synthesis of dinitroanilines not merely as a sequence of reactions, but as a deliberate manipulation of aromatic electronic states. The historical synthesis universally relies on a two-phase strategic functionalization:

Electrophilic Aromatic Substitution (EAS): Forcing Nitration

The initial aromatic precursors (e.g., 4-chlorobenzotrifluoride) are inherently deactivated due to the electron-withdrawing nature of halogens and trifluoromethyl groups. The installation of the first nitro group further depletes the ring's electron density. Consequently, standard nitrating mixtures are insufficient for dinitration. To overcome this high activation energy barrier, extreme forcing conditions—utilizing fuming sulfuric acid (oleum) and fuming nitric acid at elevated temperatures—are required to generate a sufficient concentration of the highly electrophilic nitronium ion (NO₂⁺) [4].

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

While unactivated chlorobenzenes are notoriously inert to nucleophilic attack, the installation of two nitro groups at the ortho and para positions relative to the halogen fundamentally alters the ring's reactivity. These nitro groups withdraw electron density via powerful inductive and resonance effects, highly activating the ipso carbon for nucleophilic attack [5].

When exposed to an amine, the reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the ipso carbon, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex [5]. The subsequent elimination of the chloride ion restores aromaticity and yields the final dinitroaniline.

SNAr_Mechanism Reactant Chlorinated Precursor Intermediate Meisenheimer Complex (Anionic) Reactant->Intermediate Addition Nucleophile Amine Nucleophile Nucleophile->Intermediate Attack Product Dinitroaniline Product Intermediate->Product Elimination (Loss of Cl⁻)

Fig 1: SNAr addition-elimination mechanism via the resonance-stabilized Meisenheimer complex.

Historical Step-by-Step Synthesis Protocols

The following protocols detail the historical synthesis of Trifluralin, serving as a self-validating template for the broader dinitroaniline class.

Protocol A: Synthesis of the Electrophilic Precursor (Chloralin)

Objective: Dinitration of 4-chloro-3-nitrobenzotrifluoride to yield 4-chloro-3,5-dinitrobenzotrifluoride (Chloralin). Causality & Validation: The reaction is run at elevated temperatures to overcome the deactivated state of the mononitrated ring. The protocol incorporates a rigorous aqueous quench and recrystallization to remove residual oxidizing and nitrosating agents, a critical step to prevent downstream impurity formation.

Methodology:

  • Preparation of Nitrating Mixture: In a reaction vessel equipped with a mechanical stirrer, carefully combine 100 mL of concentrated sulfuric acid and 25 mL of fuming nitric acid. Adjust the internal temperature to 60 °C [6].

  • Addition: Dropwise, add 50 g of 4-chloro-3-nitrobenzotrifluoride over a period of 30 minutes, maintaining vigorous stirring [6].

  • Thermal Activation: Hold the mixture at 60 °C for an additional 30 minutes, then slowly raise the temperature to 100–105 °C over 45 minutes[6].

  • Maturation: Maintain the reaction at 100–105 °C for 1.5 hours to ensure complete dinitration [6].

  • Quenching & Isolation: Cool the mixture to room temperature and pour it over a large excess of cracked ice to precipitate the crude product. Filter the precipitate[6].

  • Purification (Self-Validation): Dissolve the crude solid in diethyl ether and wash sequentially with distilled water to remove residual acids. Evaporate the ether at room temperature and recrystallize the residue from ethyl alcohol [6]. Expected Output: A pale yellow crystalline solid with a validated melting point of 56–58 °C, yielding approximately 74%[6].

Protocol B: Amination via SNAr to Trifluralin

Objective: Displacement of the chloride leaving group by di-n-propylamine. Causality & Validation: The use of a sealed heavy-walled glass tube prevents the loss of the volatile amine nucleophile at elevated temperatures, driving the SNAr reaction to completion.

Methodology:

  • Reagent Charging: In a 50 mL heavy-walled glass reaction tube, charge 7.0 g of the synthesized chloralin precursor, 4.64 g of di-n-propylamine, and 40 mL of absolute ethanol[4].

  • Reaction: Seal the tube securely and submerge it in an oil bath heated to 94–99 °C for 98 hours[4]. Reaction progress can be monitored by TLC (e.g., 50% EtOAc-hexanes) observing the disappearance of the chloralin spot[3].

  • Workup: Cool the reaction mixture to room temperature and evaporate the ethanol solvent to dryness, leaving an oily residue[4].

  • Extraction: Extract the residue with boiling diethyl ether to isolate the pure trifluralin product[4].

Trifluralin_Synthesis SM 4-Chlorobenzotrifluoride Nitration1 Mononitration (HNO₃ / H₂SO₄) SM->Nitration1 Int1 4-Chloro-3-nitrobenzotrifluoride Nitration1->Int1 Nitration2 Dinitration (Fuming HNO₃ / H₂SO₄) Int1->Nitration2 Int2 Chloralin (4-Chloro-3,5-dinitrobenzotrifluoride) Nitration2->Int2 Amination Amination (SNAr) (Di-n-propylamine) Int2->Amination Target Trifluralin Amination->Target

Fig 2: Historical two-phase synthetic workflow for the dinitroaniline herbicide Trifluralin.

Quantitative Synthesis Parameters & Structural Variations

While trifluralin is the canonical example, the modular nature of the SNAr reaction allows for the synthesis of various dinitroanilines by altering the starting aromatic core and the amine nucleophile[7].

Table 1: Comparative Synthesis Parameters of Key Dinitroanilines

Target CompoundAromatic PrecursorAmine NucleophilePrimary Application
Trifluralin 4-Chloro-benzotrifluorideDi-n-propylaminePre-emergence Herbicide / Anti-parasitic[2]
Pendimethalin 3,4-Dimethylaniline3-PentylaminePre-emergence Herbicide[7]
Oryzalin 4-Chloro-3,5-dinitrobenzenesulfonamideDi-n-propylamineHerbicide / Anti-microtubule agent [3]
Chloralin 4-Chloro-benzotrifluorideNone (Intermediate)Hematotoxic Intermediate / Leishmanicidal [2]

Process Integrity and Historical Impurities

A critical aspect of dinitroaniline synthesis is the management of side reactions. Historically, commercial batches of trifluralin were found to be contaminated with N-nitrosodi-n-propylamine, a compound linked to severe carcinogenicity concerns[8].

Mechanistic Causality: This impurity does not arise from the SNAr mechanism itself, but rather from a cross-contamination event. If the rigorous aqueous washing and recrystallization steps in Protocol A are bypassed, residual nitrosating agents (derived from the fuming nitric acid) carry over into the amination step. Under the elevated temperatures of Protocol B , these agents react directly with the secondary amine (di-n-propylamine) to form the N-nitrosamine [8]. This historical oversight underscores the absolute necessity of self-validating purification checkpoints between the electrophilic and nucleophilic phases of the synthesis.

References

  • Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis - NIH -[Link]

  • Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential - MDPI -[Link]

  • Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - NIH -[Link]

  • Synthesis of dinitroaniline as plant growth regulators and for identification of amines - ACS Publications -[Link]

  • Commercial synthesis of trifluralin - ResearchGate -[Link]

Sources

Methodological & Application

HPLC Protocol for Purity Analysis of Dinitrodiphenylamines (DNDPA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis and isomer differentiation of dinitrodiphenylamines (DNDPA), specifically targeting 2,4'-DNDPA and 4,4'-DNDPA.

Scope: This protocol is designed for researchers in energetic materials (propellant stabilization) and fine chemical synthesis. It addresses the critical need to separate DNDPA isomers from their precursors (Diphenylamine, DPA) and degradation byproducts (mononitro- and trinitro- species).

Core Methodology: A Reversed-Phase (RP-HPLC) approach utilizing a C18 stationary phase with a gradient elution of Water/Acetonitrile.[1] Detection is achieved via Diode Array Detector (DAD) to confirm spectral purity.[2]

Scientific Rationale & Method Development

The Chemistry of DNDPA Analysis

Dinitrodiphenylamines are secondary amines with two nitro groups attached to the phenyl rings.[3] They are critical stabilizers in nitrocellulose-based propellants, acting as scavengers for NOx species.

  • Polarity & Retention: The nitro groups increase polarity relative to the parent Diphenylamine (DPA). However, the position of the nitro group (ortho vs. para) significantly alters the dipole moment and hydrogen bonding capability.

    • 2,4'-DNDPA (asymmetric) typically elutes differently than 4,4'-DNDPA (symmetric) due to steric hindrance and interaction with the C18 chains.

  • Detection Physics: The nitro-aromatic chromophore provides strong UV absorption at 254 nm (benzoid band) and ~360 nm (nitro-conjugation band). Dual-wavelength monitoring is recommended to discriminate between nitro-derivatives and non-nitrated impurities.

Strategic Column & Mobile Phase Selection
  • Stationary Phase: A high-carbon-load C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is selected to maximize hydrophobic interaction, which is necessary to resolve the structural isomers.

  • Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better dipole-dipole selectivity for nitro-aromatics.

  • pH Control: While DNDPAs are weak bases, they are effectively neutral in standard reversed-phase conditions. However, acidification (pH ~3.0) suppresses the ionization of potential acidic degradation products (e.g., nitrophenols), ensuring sharp peak shapes.

Experimental Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data validation.

DNDPA_Workflow cluster_Prep Sample Preparation cluster_HPLC HPLC Analysis Start Sample Acquisition (Solid Crystal or Propellant Extract) Weigh Weigh 10 mg Sample (± 0.01 mg) Start->Weigh Dissolve Dissolve in ACN:Water (80:20) Sonicate 10 min Weigh->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Injection (10 µL) Filter->Inject Separation Gradient Elution (C18 Column) Inject->Separation Detect DAD Detection (254 nm & 360 nm) Separation->Detect Decision System Suitability Pass? Detect->Decision Result Quantify Purity % (Area Normalization) Decision->Result Yes Troubleshoot Check Column/Mobile Phase Decision->Troubleshoot No Troubleshoot->Inject

Caption: Operational workflow for DNDPA purity analysis, featuring decision gates for system suitability.

Detailed Protocol

Reagents & Chemicals
  • Acetonitrile (ACN): HPLC Grade (≥99.9%).

  • Water: Milli-Q or HPLC Grade (Resistivity 18.2 MΩ·cm).

  • Phosphoric Acid (H₃PO₄): 85%, Analytical Grade (for pH adjustment).

  • Reference Standards: 2,4'-DNDPA, 4,4'-DNDPA, and Diphenylamine (DPA) for retention time marking.

Instrumentation Setup
  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

  • Column: C18 (Octadecylsilane), 250 mm × 4.6 mm ID, 5 µm particle size (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent).

  • Column Temperature: 30°C (Thermostatted).

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Injection Volume: 10 µL.

Chromatographic Conditions (Gradient)

A gradient method is superior to isocratic for purity analysis as it elutes late-eluting trinitro-derivatives while resolving early-eluting DPA.

Time (min)% Mobile Phase A (Water pH 3.0)% Mobile Phase B (Acetonitrile)Elution Mode
0.006040Equilibration
2.006040Isocratic Hold
20.001090Linear Gradient
25.001090Wash
25.106040Return to Initial
30.006040Re-equilibration

Note: Adjust pH of Water to 3.0 using dilute H₃PO₄.

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the DNDPA sample into a 50 mL volumetric flask. Dissolve in ~30 mL of Acetonitrile. Sonicate for 5 minutes. Dilute to volume with Acetonitrile. (Conc: 200 µg/mL).

  • Working Solution: Dilute 5.0 mL of Stock Solution into a 10 mL volumetric flask. Add 2.0 mL of Water (to match initial mobile phase strength) and dilute to volume with Acetonitrile.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

Validation & System Suitability

To ensure the method is "self-validating," the following parameters must be checked before routine analysis.

System Suitability Parameters
ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between 2,4'-DNDPA and 4,4'-DNDPAEnsures isomer specificity.
Tailing Factor (T) 0.8 – 1.2Indicates good column health and secondary interaction suppression.
Theoretical Plates (N) > 5000Confirms column efficiency.
RSD (Retention Time) < 1.0% (n=5 injections)Verifies pump stability.
RSD (Peak Area) < 2.0% (n=5 injections)Verifies injector precision.
Linearity & Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Correlation Coefficient (r²): ≥ 0.999.

  • LOD/LOQ: Typically ~0.1 µg/mL (LOD) and 0.5 µg/mL (LOQ) at 254 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Isomers Gradient slope too steep.Increase the gradient time from 20 to 25 minutes. Decrease initial %B to 35%.
Peak Tailing Secondary silanol interactions.Ensure water pH is ~3.0. Use a "base-deactivated" C18 column.
Baseline Drift Impure mobile phase or UV absorption of ACN.Use HPLC-gradient grade ACN.[7] Ensure column temperature is stable.
Ghost Peaks Carryover from previous high-conc injection.Add a needle wash step with 100% ACN between injections.

References

  • BenchChem Technical Support. (2025).[4][8] Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Dinitrodiphenylamine and its Derivatives. BenchChem. Link

  • Yücel, A., et al. (2012). Chromatographic Determination of Stabilizer in Nitrocellulose Based Propellants. International Journal of Development Research. Link

  • Haberman, J. (1986).[9] High Performance Liquid Chromatography of Propellants.[9][10][11] Part 1. Analysis of M1, M6, and M10 Propellants. Defense Technical Information Center (DTIC).[9] Link

  • Bhole, R., et al. (2024).[7] Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - A (Natural Sciences). Link

  • SIELC Technologies. (2018). Separation of 2-Nitrodiphenylamine on Newcrom R1 HPLC column. SIELC Application Notes. Link

Sources

Application Notes and Protocols for N-(2,4-Dinitrophenyl)-2,4-dinitroaniline as a Chromogenic Reagent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Highly Nitrated Chromogen

In the landscape of analytical chemistry and drug development, the demand for sensitive, reliable, and cost-effective quantitative methods is perpetual. Chromogenic reagents, which undergo a distinct color change in the presence of a specific analyte, form the bedrock of many spectrophotometric assays. This guide delves into the application of N-(2,4-Dinitrophenyl)-2,4-dinitroaniline, a molecule rich in electron-withdrawing nitro groups, as a potent chromogenic reagent. While its direct applications are an emerging area of research, its structural similarity to well-established reagents like 2,4-dinitroaniline and the reactivity imparted by the dinitrophenyl moieties suggest significant potential in various analytical workflows.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a theoretical framework, practical protocols, and the scientific rationale behind the use of this compound in chromogenic assays. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.

Physicochemical Properties and Synthesis Overview

This compound, with the molecular formula C₁₂H₇N₅O₈ and a molecular weight of 349.21 g/mol , is a highly nitrated aromatic amine.[1] The presence of multiple nitro groups significantly influences its electronic properties, making it a valuable candidate for analytical derivatization reactions.

A general synthetic route involves the reaction of an N-substituted aniline with bismuth (III) nitrate pentahydrate and a palladium catalyst in a trifluoroethanol and trifluoroacetic acid solvent system.[1] The reaction is typically carried out under an inert atmosphere and heated for an extended period.[1] Purification is achieved through standard chromatographic techniques.[1] While the synthesis is a critical aspect of its availability, the focus of this guide is its application as a chromogenic reagent.

Principle of Chromogenic Action: The Role of Diazotization and Coupling

The chromogenic potential of this compound is primarily harnessed through a two-step process involving diazotization followed by a coupling reaction. This mechanism is well-documented for structurally related primary aromatic amines like 2,4-dinitroaniline.[2][3][4]

  • Diazotization: The primary amino group of the dinitroaniline moiety can be converted into a diazonium salt in the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a highly reactive electrophile.

  • Azo Coupling: This reactive diazonium salt can then undergo an electrophilic substitution reaction with an electron-rich coupling agent, such as a phenol or an aromatic amine. This reaction forms a highly conjugated azo dye, which exhibits strong absorption in the visible region of the electromagnetic spectrum, leading to a distinct color.[2][4] The intensity of the color produced is directly proportional to the concentration of the analyte, forming the basis for quantitative spectrophotometric analysis.

Application I: Spectrophotometric Quantification of Pharmaceuticals Containing Phenolic or Aromatic Amine Moieties

This protocol outlines a generalizable method for the determination of active pharmaceutical ingredients (APIs) that possess a phenolic or a primary/secondary aromatic amine functional group. The principle relies on the formation of a colored azo dye upon reaction with diazotized this compound.

Experimental Workflow

cluster_prep Reagent Preparation cluster_reaction Azo Coupling Reaction cluster_analysis Analysis Reagent Prepare Diazotized This compound Mix Mix Diazotized Reagent with Analyte Solution Reagent->Mix Step 1 Analyte Prepare Analyte Standard and Sample Solutions Analyte->Mix Incubate Incubate under Optimized Conditions Mix->Incubate Step 2 Measure Measure Absorbance at λmax Incubate->Measure Step 3 Quantify Quantify using Calibration Curve Measure->Quantify Step 4

Caption: Workflow for the spectrophotometric quantification of APIs.

Detailed Protocol

1. Reagent Preparation:

  • This compound Stock Solution (0.1% w/v): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of a suitable organic solvent (e.g., acetonitrile or methanol) in which the compound is soluble.

  • Sodium Nitrite Solution (1% w/v): Dissolve 1 g of sodium nitrite in 100 mL of deionized water. Prepare this solution fresh daily.[3]

  • Hydrochloric Acid (1 M): Prepare by diluting concentrated hydrochloric acid.

  • Alkaline Solution (e.g., 1 M Sodium Hydroxide): Dissolve 4 g of sodium hydroxide in 100 mL of deionized water.[3]

2. Preparation of Diazotized Reagent:

  • In a flask kept in an ice bath (0-5 °C), mix 10 mL of the this compound stock solution with 10 mL of 1 M hydrochloric acid.

  • Slowly add 1 mL of the 1% sodium nitrite solution dropwise while stirring continuously.

  • Allow the reaction to proceed for 5 minutes in the ice bath. The resulting solution contains the in situ generated diazonium salt. This reagent should be used promptly.

3. Preparation of Standard and Sample Solutions:

  • Analyte Stock Solution: Prepare a stock solution of the target analyte (e.g., vancomycin hydrochloride or phenylephrine) at a concentration of 1 mg/mL in a suitable solvent.[2][3]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. The concentration range will depend on the specific analyte and should be determined experimentally (e.g., 10-200 µg/mL).[3]

  • Sample Solution: Prepare the sample containing the analyte at a concentration expected to fall within the linear range of the calibration curve.

4. Azo Coupling Reaction and Quantification:

  • To a series of 10 mL volumetric flasks, add aliquots of the working standard solutions and the sample solution.

  • Add 1 mL of the freshly prepared diazotized reagent to each flask and mix well.

  • Allow the flasks to stand for 10 minutes at room temperature to ensure complete coupling.

  • Add 1 mL of the 1 M sodium hydroxide solution to each flask to develop the color and make the medium alkaline.[3]

  • Dilute to the mark with deionized water, mix thoroughly, and allow the color to stabilize for 5-10 minutes.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax should be determined by scanning the spectrum of a colored solution (typically between 400-600 nm). For example, a similar method using diazotized 2,4-dinitroaniline for vancomycin hydrochloride showed a λmax at 462 nm.[2][4]

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Data Presentation
ParameterRepresentative Value
Linearity Range10–200 µg/mL[3]
Wavelength of Max. Abs. (λmax)~450-500 nm (to be determined)
Molar Absorptivity (ε)> 1 x 10⁴ L·mol⁻¹·cm⁻¹
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)µg/mL range
Limit of Quantification (LOQ)µg/mL range

Application II: High-Throughput Screening (HTS) for Protease Activity

This application adapts the principle of dinitrophenylation of primary amino groups for a protease activity assay. The hydrolysis of a protein substrate by a protease exposes new N-terminal amino groups. These free amino groups can be derivatized with this compound, leading to a colored product that can be quantified. This is analogous to the well-established use of 2,4-dinitrofluorobenzene (DNFB) in similar assays.[5]

Reaction Mechanism

cluster_proteolysis Proteolytic Cleavage cluster_derivatization Derivatization Substrate Protein Substrate (e.g., Casein) Products Proteolytic Products (with exposed N-termini) Substrate->Products Hydrolysis Derivatized DNP-Derivatized Products (Colored) Products->Derivatized Nucleophilic Aromatic Substitution Protease Protease Reagent N-(2,4-Dinitrophenyl)- 2,4-dinitroaniline Reagent->Derivatized

Caption: Protease activity detection via DNP derivatization.

Detailed Protocol (384-well plate format)

1. Reagents and Materials:

  • Protease: e.g., Trypsin (prepare stock in an appropriate buffer).

  • Substrate: e.g., 1% Casein in 50 mM Tris-HCl, pH 8.0.

  • Test Compounds: Dissolved in DMSO.

  • Derivatization Reagent: 10 mM this compound in acetonitrile.

  • Alkaline Buffer: 100 mM Sodium Borate, pH 8.8.[5]

  • Stop Solution: 20% Trichloroacetic Acid (TCA).[5]

  • Assay Plates: 384-well clear flat-bottom plates.

2. Experimental Procedure:

  • Compound Dispensing: Dispense 50 nL of test compounds or vehicle control (DMSO) into the wells of the 384-well plate.

  • Enzyme Addition: Add 5 µL of the protease solution to all wells. For a negative control, add buffer without the enzyme.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.[5]

  • Reaction Initiation: Add 10 µL of the 1% Casein substrate solution to all wells to start the proteolytic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.[5]

  • Reaction Termination: Add 5 µL of 20% TCA to each well to stop the reaction.[5]

  • Derivatization: Add 10 µL of the derivatization reagent to each well.

  • Derivatization Incubation: Incubate for 20 minutes at 60°C to facilitate the derivatization reaction.[5]

  • Signal Detection: Read the absorbance at the λmax of the dinitrophenylated product (e.g., around 395 nm, but needs to be determined for this specific reagent) using a microplate reader.[5]

Data Analysis and Interpretation

The increase in absorbance is directly proportional to the number of free amino groups generated, which in turn reflects the protease activity. Inhibition of the protease will result in a lower absorbance signal compared to the vehicle control. The quality of the assay can be assessed using parameters like the signal-to-background ratio and the Z'-factor.[5]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls:

  • Reagent Blank: This control, containing all reagents except the analyte, is used to zero the spectrophotometer and accounts for any background absorbance from the reagents themselves.

  • Negative Control (for enzyme assays): This contains all components except the enzyme, establishing the baseline signal in the absence of enzymatic activity.

  • Positive Control: A known concentration of the analyte or a known active compound is used to ensure the assay is performing as expected.

  • Calibration Curve: The linearity and correlation coefficient of the calibration curve provide a measure of the assay's accuracy and precision over a defined concentration range.

By consistently including these controls, researchers can have confidence in the validity of their results and troubleshoot any deviations from expected outcomes.

Conclusion

This compound presents itself as a promising chromogenic reagent with potential applications in both pharmaceutical analysis and high-throughput screening. Its utility stems from the reactivity of its dinitrophenyl moieties, which can be exploited for the colorimetric detection of a range of analytes. The protocols provided in this guide offer a solid foundation for researchers to explore and validate the use of this reagent in their specific analytical contexts. As with any analytical method, optimization of reaction conditions for each specific application is crucial for achieving the desired sensitivity, accuracy, and precision.

References

  • This compound synthesis - ChemicalBook. (URL: Not available for direct linking, but can be searched on the ChemicalBook website with CAS No. 2908-76-1)
  • Synthesis of 2,4-Dinitrophenyl Aniline - Data Sheet | Chegg.com. March 03, 2021. (URL: [Link])

  • Using 2,4- Dinitroaniline as a Reagent for the Spectrophotometric Determination of Vancomycin Hydrochloride by Diazotization Coupling Reaction. Bani Waleed University Journal of Humanities and Applied Sciences. (URL: [Link])

  • 2,4 Dinitrophenylhydrazine and 2,4 Dinitrophenylaniline. Scribd. (URL: [Link])

  • 2,4-Dinitroaniline - Wikipedia. (URL: [Link])

  • Using of Diazotized 2,4-Dinitroaniline in Spectrophotometric Estimation of Phenylephrine Hydrochloride. Tikrit Journal of Pure Science. July 13, 2020. (URL: [Link])

  • Spectrophotometric Determination of Dopamine in Bulk and Dosage Forms Using 2,4-Dinitrophenylhydrazine. Turkish Journal of Pharmaceutical Sciences. 2020. (URL: [Link])

  • Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science. June 30, 2022. (URL: [Link])

  • A second monoclinic polymorph of this compound. Acta Crystallographica Section E. 2013. (URL: [Link])

  • 2,4-Dinitrophenylhydrazine - American Chemical Society. February 16, 2026. (URL: [Link])

  • Utility of picric acid and 2,4 dinitrophenol as chromogenic reagents for visible spectrophotometric quantification of alogliptin. ResearchGate. August 07, 2025. (URL: [Link])

  • Using 2,4- Dinitroaniline as a Reagent for the Spectrophotometric Determination of Vancomycin Hydrochloride by Diazotization Coupling Reaction. Bani Waleed University Journal of Humanities and Applied Sciences. June 18, 2024. (URL: [Link])

Sources

Application Notes and Protocols for Dinitrodiphenylamines as Stabilizers in Propellants

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Nitrocellulose-based propellants are inherently unstable energetic materials that undergo autocatalytic decomposition, a process that can lead to catastrophic failure if unmanaged. The integration of chemical stabilizers is paramount to ensure their long-term safety, reliability, and performance. Diphenylamine (DPA) is a cornerstone stabilizer that, through a series of reactions with decomposition products, gives rise to a suite of nitrated derivatives, including various dinitrodiphenylamines (DNDPAs). This document provides a detailed technical guide on the role and analysis of DNDPAs in propellants. It delves into the mechanistic pathways of their formation, their function as secondary stabilizers, and presents robust analytical protocols for their quantification, which is essential for propellant surveillance and shelf-life prediction.

The Imperative for Stabilization in Propellants

Nitrocellulose and other nitrate esters, the primary energetic components in many single- and double-base propellants, are prone to slow decomposition even under ambient storage conditions.[1][2][3] This process involves the scission of the nitrate ester bond (–O–NO₂), releasing volatile nitrogen oxides (NOx), primarily nitrogen dioxide (NO₂) and nitric oxide (NO).[1][4] These NOx species are highly reactive and act as catalysts, accelerating further decomposition of the propellant in a dangerous, exothermic feedback loop known as autocatalytic decomposition.[1][5][6]

To interrupt this cycle, chemical stabilizers are incorporated into the propellant matrix.[4] These are typically electron-rich aromatic amines or urea derivatives that function by scavenging the acidic NOx species, thereby preventing them from attacking the nitrate ester backbone and prolonging the safe storage life of the propellant.[3][7] Diphenylamine (DPA) has been one of the most widely used and effective stabilizers for this purpose since the early 20th century.[1]

The Mechanistic Role of Dinitrodiphenylamines

The stabilization process is not a simple, single-step reaction. The parent stabilizer, DPA, is consumed over time, and its reaction products become integral to the ongoing stability of the propellant. Dinitrodiphenylamines are key products in this chemical cascade.

Formation Pathway

The transformation of DPA into DNDPAs is a multi-step process that provides a chemical history of the propellant's aging.[1]

  • Initial Reaction: The primary stabilization step involves the reaction of DPA with nitrogen oxides. This initially forms N-nitrosodiphenylamine (N-NODPA), a less effective stabilizer.[1][5]

  • Rearrangement and Nitration: Under the acidic conditions within the aging propellant, N-NODPA rearranges and is subsequently oxidized and nitrated by further NOx exposure.[1]

  • Formation of Dinitro-Derivatives: This process leads to the formation of a variety of nitrated diphenylamines, including 2- and 4-nitrodiphenylamine (NDPA). As the propellant continues to age, these mononitrated compounds are further nitrated to yield dinitrodiphenylamines, most commonly 2,4'-DNDPA and 4,4'-DNDPA.[1][4][8] Eventually, trinitrated species may also form.

The following diagram illustrates this simplified reaction cascade.

Stabilization_Pathway Propellant Propellant Decomposition NOx NOx (NO, NO₂) Propellant->NOx releases DPA Diphenylamine (DPA) (Primary Stabilizer) NOx->DPA reacts with N_NODPA N-Nitrosodiphenylamine (N-NODPA) DPA->N_NODPA NDPAs Mononitro-DPAs (2-NDPA, 4-NDPA) N_NODPA->NDPAs Rearrangement & Further Nitration DNDPAs Dinitrodiphenylamines (2,4'-DNDPA, 4,4'-DNDPA) (Secondary Stabilizers) NDPAs->DNDPAs Further Nitration

Stabilizer degradation pathway from DPA to DNDPAs.
Function as Secondary Stabilizers

Crucially, the formation of DNDPAs does not signify the end of the propellant's stability. These dinitro-derivatives, while generally less reactive than the parent DPA, continue to function as effective secondary stabilizers.[1][5][9] They are still capable of scavenging NOx radicals, thereby contributing significantly to the overall safe life of the propellant long after the initial DPA has been substantially consumed. The monitoring of both the depletion of the primary stabilizer and the appearance of its nitrated derivatives, including DNDPAs, is therefore essential for accurately predicting the remaining shelf-life of propellant stores.[2][8]

Application Protocol 1: Quantification of Stabilizer Content by HPLC

The most robust and widely accepted method for determining the concentration of DPA and its nitrated derivatives in propellants is High-Performance Liquid Chromatography (HPLC).[2][10] Its ability to separate complex mixtures makes it ideal for simultaneously quantifying the parent stabilizer and its various degradation products.[8]

Objective

To extract and quantify the concentration of DPA, N-NODPA, and various dinitrodiphenylamine isomers in a propellant sample using Reverse-Phase HPLC with UV detection.

Rationale for Method Selection

Propellant stabilizers and their derivatives are non-volatile and can be thermally sensitive, making HPLC a superior choice over gas chromatography. A C18 reverse-phase column provides excellent separation of these aromatic amines based on their polarity, and a Diode-Array Detector (DAD) or UV-Vis detector allows for sensitive detection and identification based on their characteristic UV absorbance spectra.[1][8][10]

Step-by-Step Methodology
  • Sample Preparation (Soxhlet Extraction):

    • Accurately weigh approximately 2-3 g of the propellant sample.

    • Place the sample into a cellulose extraction thimble.

    • Place the thimble into a Soxhlet extractor.

    • Add 150 mL of chloroform (CHCl₃) to a 250 mL round-bottom flask and connect it to the Soxhlet apparatus.

    • Extract the sample for a minimum of 6 hours. This ensures all stabilizer components are extracted from the propellant matrix while leaving the insoluble nitrocellulose behind.[10]

    • After extraction, allow the apparatus to cool. Carefully transfer the chloroform extract to a 200 mL volumetric flask.

    • Rinse the extraction flask with small portions of chloroform and add the rinsings to the volumetric flask.

    • Make up the volume to the mark with chloroform and mix thoroughly.

    • Filter an aliquot of the extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

  • Instrumentation and Conditions:

    • The following table summarizes a typical set of validated HPLC conditions.

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and reproducible results.
Column C18 Reverse-Phase, 4.6 x 250 mm, 5 µmStandard for separating non-polar to moderately polar compounds.[10]
Mobile Phase 85:15 (v/v) Acetonitrile:WaterAn isocratic mobile phase is often sufficient for good separation.[10]
Flow Rate 1.0 mL/minProvides optimal separation efficiency and reasonable run times.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 20 µLStandard volume for analytical HPLC.
Detector Diode-Array Detector (DAD)Monitors a range of wavelengths for peak identification and purity.
Detection λ 285 nm and 254 nm285 nm is optimal for DPA, while 254 nm provides good response for derivatives.[1]
  • Calibration and Quantification:

    • Prepare a series of calibration standards of certified DPA, N-NODPA, 2,4'-DNDPA, and 4,4'-DNDPA reference materials in acetonitrile.

    • The concentration range should bracket the expected concentrations in the propellant samples (e.g., 1 to 100 µg/mL).

    • Inject each standard into the HPLC system and generate a calibration curve by plotting peak area against concentration for each analyte.

    • Inject the prepared propellant extract.

    • Calculate the concentration of each stabilizer component in the extract using the corresponding calibration curve. Convert this value to a weight percentage (% w/w) based on the initial mass of the propellant sample.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh 1. Weigh Propellant extract 2. Soxhlet Extraction (CHCl₃, 6 hrs) weigh->extract volume 3. Dilute to Volume extract->volume filter 4. Filter (0.45 µm) volume->filter inject 5. Inject into HPLC filter->inject separate 6. Separate on C18 Column inject->separate detect 7. Detect with DAD separate->detect integrate 8. Integrate Peaks detect->integrate calibrate 9. Apply Calibration Curve integrate->calibrate calculate 10. Calculate % w/w calibrate->calculate

Workflow for stabilizer analysis in propellants by HPLC.

Application Protocol 2: Accelerated Aging Study

To assess stabilizer efficacy and predict long-term stability, propellant samples are subjected to accelerated aging at elevated temperatures. This process expedites the chemical reactions responsible for degradation.[6]

Objective

To determine the depletion rate of DPA and the formation rate of its dinitrodiphenylamine derivatives in a propellant under controlled, elevated temperature conditions.

Rationale for Method Selection

Isothermal aging at temperatures such as 80°C provides a reliable method to accelerate decomposition in a controlled manner, allowing for the study of stabilizer kinetics over a period of weeks rather than decades.[9] The data gathered is critical for building kinetic models to predict the propellant's safe service life under various storage scenarios.

Step-by-Step Methodology
  • Sample Preparation: Weigh 5 g portions of the propellant into multiple small, sealable glass vials.

  • Aging: Place the vials in a calibrated, temperature-controlled oven set to 80 °C.

  • Time Points: At predetermined intervals (e.g., 0, 7, 14, 21, 28, and 42 days), remove a subset of vials from the oven. The "Day 0" sample represents the unaged baseline.

  • Analysis: For each time point, analyze the propellant samples for stabilizer content using the HPLC protocol detailed in Section 3.

  • Data Analysis:

    • Plot the concentration (% w/w) of DPA and each identified DNDPA isomer against the aging time (days).

    • Analyze the resulting curves to determine the rate of DPA consumption and the rate of DNDPA formation.

Representative Data Presentation

The following table shows hypothetical data from an accelerated aging study, demonstrating the expected trends.

Aging Time at 80°C (Days)DPA (% w/w)N-NODPA (% w/w)2,4'-DNDPA (% w/w)4,4'-DNDPA (% w/w)
01.500.000.000.00
71.150.250.080.02
140.850.380.190.05
210.600.450.310.09
280.400.410.420.13
420.180.290.550.18

Conclusion

Dinitrodiphenylamines are not merely inert byproducts of propellant aging; they are active secondary stabilizers that play a vital role in extending the safe and reliable life of nitrocellulose-based energetic materials. A thorough understanding of their formation mechanism and a robust analytical capability to monitor their concentration are fundamental to any effective propellant surveillance program. The HPLC and accelerated aging protocols detailed herein provide a validated framework for researchers and quality control professionals to assess propellant stability, ensure safety, and predict long-term performance with high confidence.

References

  • Role of Diphenylamine as a Stabilizer in Propellants. (1964). DTIC. Retrieved from [Link]

  • Bellerby, J. M. (1997). REACTIONS OF 2- AND 4-NITRODIPHENYLAMINE AND THEIR COMBINATION IN SINGLE BASE PROPELLANTS: EVIDENCE FOR AN INTERACTION BETWEEN STABILIZERS AT 80°C.
  • Yücel, A., İnal, E. K., Akay, M. A., Atakol, O., & Öz, S. (2012). Chromatographic Determination of Stabilizer in Nitrocellulose Based Propellants.
  • Reactions in Stabilizer and Between Stabilizer and Nitrocellulose in Propellants. (n.d.). ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2004). Determination of diphenylamine stabilizer and its nitrated derivatives in smokeless gunpowder using a tandem MS method. Analytica Chimica Acta, 505(1), 47-54.
  • Trache, D., et al. (2017). Stabilizers for nitrate ester-based energetic materials and their mechanism of action.
  • Determination of Diphenyl Amine (DPA) Stabilizer in Propellants – A Minireview. (n.d.). ResearchGate. Retrieved from [Link]

  • Doan Song Quang, et al. (2016). A HPLC-DAD method for determination of diphenylamine and its derivatives in propellants. International Journal of Development Research, 6(5), 7954-7958.
  • Gańczyk-Specjalska, K. (2019). Conventional and alternative nitrocellulose stabilisers used in gun propellants.
  • (SBIR) Navy - Improved Stability of Double Base Propellants. (2009). Retrieved from [Link]

  • Stabilizers for Nitrocellulose-Based Propellants: Insights from Compatibility and Thermal Stability. (2023). ResearchGate. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The derivatization of amino acids with 2,4-dinitrophenyl (DNP) groups remains a cornerstone technique in protein chemistry, chiral resolution, and the development of peptidomimetic drugs. Originally popularized by Frederick Sanger for N-terminal sequencing, this reaction exploits a nucleophilic aromatic substitution (


) mechanism to yield bright yellow, crystalline derivatives.[1][2] This guide provides an optimized protocol for synthesizing DNP-amino acids using 1-fluoro-2,4-dinitrobenzene (DNFB), compares alternative reagents like 2,4,6-trinitrobenzenesulfonic acid (TNBS), and details characterization metrics essential for validation in drug discovery workflows.[1][2]

Introduction & Strategic Reagent Selection

The Chemistry of Dinitrophenylation

The reaction between an amino acid and a halonitrobenzene is a classic


 reaction. The amino group acts as a nucleophile, attacking the electron-deficient carbon carrying the halogen. The presence of two nitro groups at the ortho and para positions strongly withdraws electron density, stabilizing the intermediate Meisenheimer complex and facilitating the displacement of the leaving group (fluoride or chloride).
Reagent Comparison: DNFB vs. DNCB vs. TNBS

While Sanger’s reagent (DNFB) is the standard, "related compounds" offer distinct advantages depending on the application.

ReagentReactivitySolubilityPrimary ApplicationExpert Insight
DNFB (Sanger's)HighOrganic (EtOH/Benzene)N-terminal sequencing, bulk synthesisStandard Choice. Fast reaction at RT.[1][2] Fluoride is an excellent leaving group in

.[2]
DNCB (Chloro-)ModerateOrganicCost-effective bulk synthesisSlower. Requires heating or stronger bases.[1][2] Chloride is a poorer leaving group than fluoride here.[2]
TNBS (Sulfonic acid)HighWater SolubleLysine modification, quantificationGreen Alternative. Reacts in aqueous buffer without organic co-solvents; useful for hydrophilic modifications.[2]

Reaction Mechanism

The following diagram illustrates the


 pathway. The base (typically 

) is crucial to ensure the amino group is in its nucleophilic deprotonated form (

) rather than the unreactive zwitterionic ammonium form (

).[1]

G AA Amino Acid (Nucleophile) Complex Meisenheimer Complex AA->Complex Attack DNFB DNFB (Electrophile) DNFB->Complex Base Base (NaHCO3) Base->AA Deprotonation Product N-DNP-Amino Acid (Yellow Precipitate) Complex->Product Elimination HF HF / NaF (Byproduct) Complex->HF

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (


) for DNP-derivative formation.

Detailed Protocol: Synthesis using DNFB

Materials
  • Reagent: 1-Fluoro-2,4-dinitrobenzene (DNFB).[1][2] Caution: Vesicant and toxic.

  • Substrate: L-Amino acid of choice (e.g., L-Phenylalanine, Glycine).[1][2]

  • Base: Sodium bicarbonate (

    
    ).[2][3][4]
    
  • Solvents: Ethanol (absolute), Distilled Water, Diethyl Ether, 6M HCl.[1]

Step-by-Step Methodology
  • Preparation of Amino Acid Solution:

    • Dissolve 2.0 g of the amino acid in 20 mL of distilled water.

    • Add 4.0 g of

      
      .[2] The excess base maintains pH > 8, neutralizing the HF produced and keeping the amine deprotonated.
      
    • Note: If the amino acid dissolves poorly, mild heating (40°C) is permissible, but cool to room temperature (RT) before proceeding.[1]

  • Reaction Initiation:

    • Dissolve 2.0 mL (approx. 1.1 equivalents) of DNFB in 40 mL of ethanol.

    • Slowly add the DNFB/ethanol solution to the aqueous amino acid solution with vigorous stirring.

    • Observation: The mixture will turn a bright yellow/orange immediately.

  • Incubation:

    • Stir the mixture at room temperature for 2 hours.

    • Critical Checkpoint: The solution should remain clear to slightly turbid. If a heavy oil separates (unreacted DNFB), add more ethanol to maintain homogeneity.[2]

  • Workup and Purification:

    • Extraction of Unreacted Reagent: Dilute the reaction mixture with 20 mL water. Extract twice with 30 mL diethyl ether.

      • Why? Ether removes unreacted DNFB (which is soluble in organics) while the DNP-amino acid remains in the aqueous layer as its sodium salt (

        
        ).[1][2]
        
    • Precipitation: Transfer the aqueous layer to a beaker. Carefully acidify with 6M HCl to pH ~1-2 while stirring.

      • Observation: The product will precipitate as a bright yellow solid or oil (which crystallizes on scratching/cooling).[2]

    • Filtration: Filter the solid, wash with cold water (to remove salts), and recrystallize from aqueous ethanol (50:50).[1]

Alternative Protocol: Synthesis using TNBS (Water-Soluble)[1][2]

For applications requiring mild conditions or where organic solvents are restricted (e.g., modifying proteins in native states), 2,4,6-Trinitrobenzenesulfonic acid (TNBS) is preferred.[1]

  • Buffer: Prepare 0.1 M

    
     buffer, pH 8.5.
    
  • Reaction: Dissolve amino acid (or protein) in buffer. Add 1% TNBS solution (aqueous).[2]

  • Incubation: Incubate at 37°C for 2 hours.

  • Termination: Stop reaction with 1M HCl.

  • Analysis: Measure absorbance at 335 nm (extinction coefficient

    
    ).[1][2]
    
    • Note: TNBS derivatives are trinitrophenyl (TNP) rather than dinitrophenyl, offering higher sensitivity in UV detection.[2]

Characterization and Validation

Physical Constants

DNP-amino acids are yellow crystalline solids.[1][2][5] Their melting points are high but often accompanied by decomposition.[2][6][7]

DNP-DerivativeMelting Point (°C)AppearanceReference
N-DNP-Glycine 205 (decomp)Yellow Needles[Vogel, 1989]
N-DNP-L-Alanine 178Yellow Rods[Sanger, 1945]
N-DNP-L-Phenylalanine 186 - 188Yellow Prisms[Chem-Impex]
N-DNP-L-Leucine Oil (often) / 98-100Viscous Oil/Solid[Greenstein]
Chromatographic Validation (TLC)
  • Stationary Phase: Silica Gel G.[2]

  • Mobile Phase: Chloroform : Methanol : Acetic Acid (95 : 5 : 1).[2]

  • Visualization: No spray reagent needed.[2] Spots are naturally yellow.[2]

  • Rf Values: DNP-Leu > DNP-Phe > DNP-Ala > DNP-Gly (Hydrophobic residues migrate further).[1][2]

Applications in Drug Development[1][8][9][10]

The utility of DNP-amino acids extends beyond sequencing into modern drug design:

  • Chiral Resolution: DNP-amino acids are used as "chiral selectors" in Pirkle-type stationary phases for HPLC.[1][2] The electron-deficient DNP ring forms

    
     interactions with electron-rich analytes, enabling the separation of enantiomers.[1]
    
  • Peptidomimetics: The DNP group acts as a rigid, hydrophobic cap that can protect peptides from enzymatic degradation (proteolysis), extending the half-life of peptide drugs.

  • Immunogenicity: DNP is a potent hapten.[2] DNP-amino acid conjugates are widely used to generate antibodies for investigating immune response pathways in vaccine development.[1][2]

Safety & Handling (E-E-A-T)

  • Toxicity: DNFB and DNP-derivatives are suspected mutagens and skin sensitizers.[1][2]

  • Vesicant: DNFB causes severe skin burns.[2] Double-gloving (Nitrile) is mandatory.[1][2]

  • Explosion Hazard: Dry DNP-compounds (especially picric acid analogs like TNBS) can be explosive if subjected to shock or friction.[1][2] Store hydrated or in solution when possible.[2]

  • Disposal: Incineration is the only approved disposal method. Do not pour down drains as metal azides (if azides are present in lab plumbing) or shock-sensitive salts may form.[1][2]

References

  • Sanger, F. (1945).[2] "The free amino groups of insulin."[8] Biochemical Journal, 39(5), 507–515.[1] Link

  • Thermo Fisher Scientific. "TNBSA (2,4,6-Trinitrobenzene Sulfonic Acid) Product Information." Link

  • Chem-Impex International. "L-2,4-Dinitrophenylalanine Product Data." Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14135, N-(2,4-Dinitrophenyl)glycine."[1][2] Link[1][2]

  • Vogel, A.I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.[2] (Standard Reference Text).

Sources

Application Note: Advanced Experimental Design and Optimization of Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nucleophilic aromatic substitution (SNAr) is a foundational transformation in modern medicinal chemistry and drug development, accounting for an estimated 15–20% of all C–N, C–O, and C–S bonds constructed in pharmaceutical synthesis 1. Unlike electrophilic aromatic substitution, SNAr requires an electron-deficient aromatic system and proceeds via a negatively charged intermediate 2. This application note provides a deep dive into the causality behind SNAr experimental parameters, offering researchers self-validating protocols and mechanistic insights to optimize yields, control regioselectivity, and transition toward greener synthetic methodologies.

Mechanistic Rationale & Experimental Causality

To successfully design an SNAr protocol, one must understand the thermodynamics and kinetics governing the reaction. The process is a two-step addition-elimination sequence: the nucleophile attacks the electrophilic ipso-carbon to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the rapid expulsion of the leaving group 23.

SNAr_Mechanism ArX Electrophile (Ar-F + EWG) Meisenheimer Meisenheimer Complex (Anionic Intermediate) ArX->Meisenheimer Addition (Slow) Nu Nucleophile (Nu⁻) Nu->Meisenheimer Product SNAr Product (Ar-Nu) + F⁻ Meisenheimer->Product Elimination (Fast)

Fig 1: SNAr addition-elimination mechanism via the anionic Meisenheimer intermediate.

The "Element Effect" and Leaving Group Causality

A common pitfall in SNAr design is treating leaving groups as if they were undergoing an SN2 reaction. In SNAr, the breaking of the carbon-halogen bond is not the rate-determining step; the initial nucleophilic attack is 2. Therefore, fluorine is the superior leaving group (Reactivity: F ≫ Cl > Br > I). The extreme electronegativity of fluorine withdraws electron density via induction, making the ipso-carbon highly electrophilic and stabilizing the high-energy transition state. Switching from a chloro-arene to a fluoro-arene can increase the reaction rate by 10³–10⁵ times 4.

Solvent Space Dynamics

Polar aprotic solvents (e.g., DMF, DMSO, NMP) are historically favored because they solvate the base's counter-cations (e.g., K⁺, Cs⁺) while leaving the nucleophilic anion "naked" and highly reactive 1. However, these solvents pose severe toxicity and environmental risks. Modern Design of Experiments (DoE) workflows utilize Principal Component Analysis (PCA) to map "solvent space" and identify greener alternatives or specific mixtures (such as TFA-TFE) that maintain substrate solubility while minimizing environmental impact 56.

Base Selection and Regioselectivity

The choice of base dictates the proton-transfer kinetics. While K₂CO₃ in DMF is a powerful combination that drives reactions to completion, it can lead to uncontrollable multi-substitution in highly reactive polyfluoroarenes 7. Using a milder base/solvent system, such as K₃PO₄ in MeCN, enables strict regioselective mono-substitution 7. Furthermore, organic bases like DABCO or DIPEA can enhance selectivity by facilitating concurrent proton removal during amine addition, thereby bypassing high-energy zwitterionic intermediates 58.

Quantitative Data & Parameter Selection

Table 1: Key Optimization Parameters for SNAr Reactions

ParameterOptimal SelectionMechanistic Rationale
Leaving Group -F ≫ -Cl > -Br > -IFluorine maximizes the electrophilicity of the ipso-carbon, drastically lowering the activation energy of the rate-determining addition step 24.
Activating Group -NO₂, -CN, -CF₃Must be positioned ortho or para to the leaving group to delocalize the negative charge of the Meisenheimer complex via resonance 23.
Solvent DMF, DMSO, MeCNPolar aprotic solvents do not solvate anions, leaving the nucleophile highly reactive. MeCN is preferred for milder, controlled mono-substitutions 7.
Base K₂CO₃, K₃PO₄, KHMDSKHMDS is superior for generating carbanions (e.g., from secondary nitriles) without side reactions 9. K₃PO₄ prevents over-substitution in polyfluoroarenes [[7]]().

Experimental Workflows & Protocols

SNAr_Workflow S1 1. Reagent Preparation Dry solvents, inert atmosphere Weigh Ar-X, NuH, Base S2 2. Reaction Assembly Combine in polar aprotic solvent (e.g., DMF, DMSO, MeCN) S1->S2 S3 3. Heating & Monitoring Oil bath/Microwave (80-150°C) Monitor via LC-MS S2->S3 S4 4. Quench & Workup Cool to RT, add H2O/Brine Extract with EtOAc/MTBE S3->S4 S5 5. Purification & QC Column Chromatography NMR/MS Validation S4->S5

Fig 2: End-to-end experimental workflow for setting up and executing SNAr reactions.

Protocol A: General N-Arylation of Heterocycles (C–N Bond Formation)

This protocol is optimized for the coupling of primary or secondary amines with activated aryl fluorides or chlorides, a staple in high-throughput pharmaceutical synthesis 8.

  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon).

  • Assembly: Dissolve the electrophilic aryl halide (1.0 equiv) and the amine nucleophile (1.2 equiv) in anhydrous DMSO to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Scientist Insight: DIPEA is chosen over inorganic bases here because it remains fully soluble, preventing the formation of heterogeneous slurries that can trap reagents and stall kinetics.

  • Reaction Execution: Heat the mixture to 90 °C using a heating block.

  • Self-Validation (QC Check): At 2 hours, sample 10 µL of the reaction, dilute in MeOH, and analyze via LC-MS. The reaction is considered complete when the Ar-X starting material peak is <5% by UV area, and the mass spectrum confirms the [M+H]⁺ shift corresponding to the exact mass of the amine minus the mass of the leaving group.

  • Workup: Cool the reaction to room temperature. Quench by pouring into 5 volumes of ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: C-Arylation using Secondary Nitriles (C–C Bond Formation)

This protocol details the nucleophilic displacement of an aryl fluoride by a carbanion to form a C–C bond, an operation critical for synthesizing specific drug candidates 9.

  • Preparation: To a flame-dried flask under argon, add the aryl fluoride (e.g., 2-fluoroanisole, 1.0 equiv) and the secondary nitrile (e.g., isobutyronitrile, 4.0 equiv). Scientist Insight: A 4-fold excess of the nitrile is mandatory because secondary nitriles are prone to self-condensation under strongly basic conditions9.

  • Solvation: Add anhydrous toluene to achieve a 0.5 M solution with respect to the aryl fluoride.

  • Deprotonation: Dropwise, add Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene, 1.5 equiv) at room temperature via syringe. Scientist Insight: KHMDS is empirically proven to be the superior base for this specific transformation, drastically outperforming standard alkoxides or carbonates [[9]]().

  • Reaction Execution: Heat the reaction mixture to 60 °C for 24 hours.

  • Self-Validation (QC Check): Monitor the disappearance of the aryl fluoride via GC-MS or TLC. The formation of the highly sterically hindered quaternary carbon product validates the efficacy of the KHMDS/Toluene system.

  • Workup: Cool the solution to room temperature. Transfer to a separatory funnel containing equal volumes of Methyl tert-butyl ether (MTBE) and 1 N HCl to quench the remaining base.

  • Purification: Separate the organic layer, wash successively with water and brine, dry over MgSO₄, and concentrate. Purify via recrystallization or chromatography.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • University of Basrah. Organic Reactions & Reaction Mechanisms/2: Nucleophilic Aromatic Substitution Reactions. Available at:[Link]

  • The USA Journals. Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Available at: [Link]

  • Organic Syntheses. NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES. Available at: [Link]

  • ACS Green Chemistry Institute. SNAr Solvents and Reagents. Available at: [Link]

  • ResearchGate. Base-dependent selectivity of an SNAr reaction. Available at: [Link]

  • NIH / PMC. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • RSC Publishing. The Application of Design of Experiments (DoE) Reaction Optimisation and Solvent Selection. Available at: [Link]

  • Preprints.org. Nucleophilic aromatic substitution of polyfluoroarene. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Dinitrodiphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Guide for 2,4-Dinitrodiphenylamine (2,4-DNDPA) Synthesis via

Document ID: TS-ORG-24D-05 Last Updated: March 2026

Core Reaction Overview

Objective: Synthesis of 2,4-dinitrodiphenylamine via Nucleophilic Aromatic Substitution (


).
Standard Protocol:  Reaction of 2,4-dinitrochlorobenzene (DNCB) with aniline in a polar protic solvent (Ethanol) with a mild base (Sodium Acetate).
Mechanism & Failure Points

The reaction proceeds through a Meisenheimer complex.[1][2] Understanding this intermediate is critical for troubleshooting rate issues and side products.

SNAr_Mechanism cluster_conditions Critical Conditions Reagents Reagents (DNCB + Aniline) Intermediate Meisenheimer Complex (Resonance Stabilized) Reagents->Intermediate Nucleophilic Attack (Rate Limiting) SideProduct Side Product (2,4-Dinitrophenol) Reagents->SideProduct Hydrolysis (If OH- present) Product Product (2,4-Dinitrodiphenylamine) Intermediate->Product Loss of Cl- (Fast)

Figure 1: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 pathway. Note that the presence of strong hydroxide bases or water can divert the pathway toward the phenol side product (Red).

Phase I: Reaction Initiation & Kinetics

Q: The reaction mixture remains clear, and no precipitate is forming after 30 minutes of reflux. Is the reaction working?

Diagnosis: Likely kinetic stalling or high solubility of the intermediate. Root Cause:

  • Solvent Polarity:

    
     reactions involving neutral nucleophiles (aniline) develop charge separation in the transition state. Non-polar solvents (like pure toluene) can slow this down significantly unless high concentrations are used to form "dimer nucleophiles" [1].
    
  • Leaving Group: If you substituted DNCB with a bromo- or iodo- analog, the rate might decrease slightly, though the trend in

    
     is often F >> Cl ~ Br > I due to the electronegativity stabilizing the intermediate.
    

Corrective Action:

  • TLC Check: Do not rely on precipitation. Spot the reaction mixture on a silica TLC plate (Mobile Phase: 80:20 Hexane:Ethyl Acetate). 2,4-DNDPA usually appears as a distinct yellow/orange spot (

    
    ) distinct from DNCB (
    
    
    
    ).
  • Solvent Swap: If using toluene, switch to 95% Ethanol . The polar protic environment stabilizes the Meisenheimer complex, lowering the activation energy [2].

Q: I am seeing a violent exotherm upon mixing. Is this normal?

Diagnosis: Thermal Runaway Risk. Root Cause: The reaction is exothermic. DNCB is highly electrophilic due to the two nitro groups. Adding aniline (a good nucleophile) to a hot solution of DNCB can trigger a rapid temp spike. Corrective Action:

  • Protocol Adjustment: Dissolve DNCB in ethanol first. Add aniline dropwise to the solution at room temperature, then apply heat to reflux.

  • Safety Note: Never mix solid DNCB and liquid aniline neat (without solvent) unless you are following a specific fusion protocol with adequate cooling.

Phase II: Yield & Impurity Management

Q: My yield is low (<50%), and I isolated a water-soluble yellow solid. What is it?

Diagnosis: Hydrolysis of the Starting Material. Root Cause: You likely used a strong base (NaOH or KOH) or excessive water in the solvent. The


 ion is a better nucleophile than aniline and will displace the chlorine to form 2,4-dinitrophenol .
Corrective Action: 
  • Buffer System: Switch to Sodium Acetate (NaOAc) . It is basic enough to neutralize the HCl generated but not nucleophilic enough to attack the DNCB [3].

  • Reagent Quality: Ensure your ethanol is not significantly wet if you are using a stronger base.

Q: The product has "oiled out" (separated as a liquid) instead of crystallizing.

Diagnosis: The "Oiling Out" Phenomenon. Root Cause: The product is saturated at a temperature above its melting point, or impurities (like unreacted aniline) have depressed the melting point of the mixture.

Troubleshooting Workflow:

Oiling_Out Start Issue: Product Oils Out Step1 Reheat to Reflux (Dissolve Oil) Start->Step1 Step2 Add Ethanol (1-2 mL at a time) Step1->Step2 Check Is solution clear? Step2->Check Check->Step1 No (Cloudy) Cool Cool Slowly (Wrap flask in foil) Check->Cool Yes Seed Add Seed Crystal or Scratch Glass Cool->Seed At ~50°C

Figure 2: Decision tree for resolving oiling out during recrystallization.

Specific Protocol for Oiling Out:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of Glacial Acetic Acid (1-2 mL). This helps keep the unreacted aniline in solution (as the acetate salt) and often promotes the crystallization of the neutral product.

  • Allow to cool very slowly with stirring. Rapid cooling traps impurities.

Phase III: Purification & Characterization

Q: How do I remove the red/brown color from my crystals?

Diagnosis: Oxidation products of aniline (Azobenzene derivatives). Corrective Action:

  • Wash: Wash the crude filter cake with cold dilute HCl (1M) . This protonates and solubilizes any unreacted aniline or oxidized amine impurities, washing them away while the dinitrodiphenylamine remains insoluble.

  • Recrystallization: Recrystallize from 95% Ethanol .[3] If the color persists, add activated charcoal to the hot solution, filter while hot (through Celite), and then cool.

Quantitative Data: Solvent Efficiency
Solvent SystemSuitabilityProsCons
Ethanol (95%) Excellent High solubility at boil, low at RT.May require water titration.
Toluene ModerateGood for kinetics [1].Product may be too soluble; lower recovery.
Acetone PoorToo soluble; hard to crystallize.High evaporation loss.
Water PoorReactants insoluble.Promotes hydrolysis (Phenol formation).

Safety & Handling (Critical)

Q: I spilled DNCB on my glove, and my skin turned yellow underneath. Why?

Alert: DNCB is a potent sensitizer and vesicant.

  • Mechanism: DNCB permeates nitrile gloves relatively quickly. It reacts with the proteins in your skin (cysteine residues) via the same

    
     mechanism you are running in the flask.
    
  • Immediate Action: Wash with copious amounts of soap and water. Discard gloves immediately. The yellow stain is permanent until the skin sheds (protein modification).

  • Prevention: Double-glove. Change outer gloves immediately upon contact. Use a fume hood to avoid inhaling dust (sternutator/sneeze gas).

References

  • Nudelman, N. S., Alvaro, C. E. S., & Yankelevich, J. S. (1997).[4] Aggregation effects in the reactions of 2,4-dinitrochlorobenzene with aniline in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (10), 2125-2130. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aromatic Substitution). Link

Sources

preventing catalyst decomposition in palladium-catalyzed nitration

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Catalyst Decomposition in Palladium-Catalyzed Nitration

Topic: Catalyst Stabilization in C–N Bond Formation (Nitroarenes) Audience: Synthetic Chemists, Process Development Scientists Content Type: Advanced Troubleshooting & Optimization Guide

Mission Statement

Welcome to the Technical Support Center for Advanced Catalysis. You are likely here because your palladium-catalyzed nitration—a deceptively difficult transformation—has failed. The reaction mixture has turned black (Pd precipitation), conversion has stalled, or you are seeing hydrodehalogenated byproducts.

This guide moves beyond basic "add more catalyst" advice. We treat the catalyst as a living system that requires specific environmental controls to survive the harsh oxidative potential of nitrating agents. Below, you will find the mechanistic causality of decomposition and self-validating protocols to prevent it.

Module 1: The Mechanics of Decomposition (The "Why")

Q1: Why does my reaction mixture turn to "Pd black" almost immediately after adding the nitrating agent?

A: This is the classic signature of "Nitrite Overdose." In palladium-catalyzed nitration (converting Ar-X to Ar-NO₂), the nitrite source (e.g., NaNO₂) is not just a nucleophile; it is a potent oxidant.

  • The Mechanism: The active catalytic species is Pd(0).[1][2] However, excess nitrite ions (

    
    ) can oxidize the electron-rich phosphine ligands (forming phosphine oxides) or the Pd(0) center itself before the oxidative addition to the aryl halide occurs. Once the ligand is oxidized, it dissociates, leaving "naked" palladium atoms that rapidly aggregate into catalytically inactive bulk metal (Pd black).
    
  • The Fix: You must control the local concentration of nitrite.

    • Solubility Control: Use a Phase Transfer Catalyst (PTC) like TDA (tris(3,6-dioxaheptyl)amine) to slowly solubilize the nitrite, creating a "controlled release" effect.

    • Reagent Swap: Switch to organic nitrite surrogates like

      
      -nitrostyrene, which release nitrite thermally and slowly, preventing the "oxidative spike" that kills the catalyst [1].
      

Q2: My reaction starts well but stalls at 40% conversion. Adding more catalyst doesn't restart it. Why?

A: You are likely experiencing Pd-Nitrite Isomerization Lock. The nitrite ion is ambident; it can bind to Palladium through Oxygen (


-bound, nitrito) or Nitrogen (

-bound, nitro).
  • The Trap: The kinetic product is often the

    
    -bound complex (
    
    
    
    ). For the reaction to proceed, this must isomerize to the thermodynamically stable
    
    
    -bound complex (
    
    
    ) prior to reductive elimination.
  • The Death: If the ligand is not bulky enough to force this isomerization, or if the temperature is too low, the

    
    -bound species stagnates. It eventually decomposes via 
    
    
    
    -hydride elimination (if possible) or homolysis, permanently deactivating the cycle.
  • The Fix: Use bulky biaryl phosphine ligands (e.g., tBuBrettPhos). The steric bulk destabilizes the

    
    -bound isomer and accelerates the formation of the 
    
    
    
    -bound species required for product release [2].

Module 2: Ligand Selection & Protection

Q3: Which ligand is the "Gold Standard" for this reaction, and why do others fail?

A:


BuBrettPhos  (and to a lesser extent, BrettPhos) is the industry standard for nitration of aryl chlorides/triflates.
  • Why it works:

    • Electronic: It is electron-rich, facilitating the difficult oxidative addition of electron-neutral or electron-rich aryl chlorides.

    • Steric: The massive t-butyl groups provide a "protective shell" around the Pd center, inhibiting the formation of inactive halide-bridged dimers (

      
      ).
      
    • Selectivity: It promotes the reductive elimination of the Ar-NO₂ bond over the competing hydrodehalogenation pathway.

  • Validation: If you substitute tBuBrettPhos with a smaller ligand like XPhos or SPhos and see yield drop, it is because the catalyst is dimerizing or failing to isomerize the nitrite complex.

Q4: Can I use standard degassed solvents, or do I need a glovebox?

A: While the reaction can be set up on a Schlenk line, trace oxygen is fatal in the presence of nitrite.

  • The Synergistic Poison: Oxygen + Nitrite creates a highly oxidative environment that destroys Pd(0) orders of magnitude faster than Oxygen alone.

  • Protocol: We recommend setting up the reaction in a glovebox if possible. If not, vigorous sparging (argon bubbling) for 20 minutes is mandatory. Merely "purging" the headspace is insufficient.

Module 3: Experimental Protocol & Optimization

Standardized Protocol: Pd-Catalyzed Nitration of Aryl Chlorides Adapted from Fors & Buchwald (2009) and recent optimizations.

ComponentSpecificationPurpose
Precatalyst Pd₂(dba)₃ (0.5–2 mol%)Source of Pd(0). Avoid Pd(OAc)₂ unless pre-reducing.
Ligand tBuBrettPhos (1.2–4.8 mol%)L:Pd ratio must be > 1.2:1 to ensure all Pd is ligated.
Substrate Aryl Chloride (1.0 equiv)Aryl Iodides are often too reactive and lead to homocoupling.
Reagent NaNO₂ (2.0 equiv)Dried under vacuum at 80°C overnight before use.
Additive TDA (5 mol%)Phase Transfer Catalyst.[3] Crucial for solubility control.
Base K₃PO₄ (anhydrous)Mild base to buffer the system.
Solvent t-Butanol or DMEPolar but non-coordinating.
Temp 110°C – 130°CHigh temp required for

isomerization.

Step-by-Step Execution:

  • Drying: Flame-dry the reaction vial and stir bar. Cool under Argon.

  • Solids: Add Pd₂(dba)₃, tBuBrettPhos, NaNO₂, and Aryl Chloride (if solid) in a glovebox.

  • Liquids: Add solvent and TDA via syringe.

  • Activation: Stir at room temperature for 5 minutes. Check: The solution should turn a deep orange/red (active catalyst formation). If it turns black here, your solvent is wet or your ligand is oxidized.

  • Reaction: Heat to 110°C. Monitor via HPLC/GC.

    • Checkpoint: If reaction stalls at 1 hour, do not add more NaNO₂. Add 0.5 mol% fresh precatalyst/ligand stock solution.

Module 4: Visualization of Failure Modes

Figure 1: The Catalyst "Death Spiral" vs. Productive Cycle This diagram illustrates the critical branching points where the catalyst survives or decomposes.

NitrationCycle Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl Oxidation FAIL: Ligand Oxidation (Excess Nitrite/O2) Pd0->Oxidation Nitrite Overdose LigandEx Ligand Exchange (Ar-Pd-ONO) OxAdd->LigandEx NO2- / TDA Isomerization Isomerization (O-bound to N-bound) LigandEx->Isomerization Requires Heat & Bulky Ligand Product Nitroarene (Ar-NO2) + Pd(0)L Isomerization->Product Reductive Elimination Decomp FAIL: Homolysis/Decomp (Stalled O-Isomer) Isomerization->Decomp Steric Failure (Small Ligand) Product->Pd0 Regeneration PdBlack FAIL: Pd Black (Precipitation) Oxidation->PdBlack Ligand Loss

Caption: The productive cycle (Blue/Green) requires overcoming the isomerization barrier. Failure (Red) occurs via oxidation of the resting state or stagnation of the O-bound intermediate.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Precip Black Precipitate? Start->Precip Yield Low Yield / Stalled? Precip->Yield No YesPrecip Oxidation/Aggregation Precip->YesPrecip Yes CheckProd Check Byproducts Yield->CheckProd Action1 Action: Reduce Nitrite Conc. Use TDA or Beta-Nitrostyrene YesPrecip->Action1 Hydro Ar-H (Reduction) Found CheckProd->Hydro NoConv No Reaction CheckProd->NoConv Action2 Action: Increase Ligand Bulk (Switch to tBuBrettPhos) Hydro->Action2 Action3 Action: Check Ar-Cl Activation Increase Temp to 130C NoConv->Action3

Caption: Diagnostic flow for identifying whether the failure is kinetic (temperature/activation) or chemical (decomposition/side-reactions).

References

  • Palladium-catalyzed transfer nitr

    
    -nitrostyrenes as organic nitro reagents. 
    Source: Oxford Academic / Chemistry Letters.
    URL:[Link]
    
  • Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Source: Journal of the American Chemical Society (Fors & Buchwald, 2009).[3] URL:[Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners. Source: ACS Catalysis (Novartis OAK). URL:[Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization. Source: NIH / PMC. URL:[Link]

Sources

Technical Support Center: Selective Reduction of Dinitrophenols

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers and process chemists encountering difficulties with the selective reduction of dinitrophenols.

Topic: Troubleshooting Regioselectivity, Over-Reduction, and Safety in Dinitrophenol Reduction Support Level: Tier 3 (Senior Application Scientist)

Core Directive & Executive Summary

The selective reduction of 2,4-dinitrophenol (2,4-DNP) is a classic problem in aromatic chemistry that tests the limits of chemoselectivity.[1] The primary challenge is distinguishing between two electronically similar nitro groups while preventing over-reduction to the diamine (2,4-diaminophenol).

The "Golden Rule" of Zinin Reduction: In the sulfide-mediated reduction of polynitroarenes, the nitro group ortho to a bulky or electron-donating substituent (like the phenolic -OH) is typically reduced first. Therefore, the standard Zinin reduction of 2,4-DNP yields 2-amino-4-nitrophenol as the major product. Reversing this selectivity to obtain 4-amino-2-nitrophenol directly is thermodynamically and kinetically difficult without protecting group strategies.

Interactive Troubleshooting Modules

Module A: "I'm getting the wrong isomer." (Regioselectivity Issues)

User Query: I am trying to synthesize 4-amino-2-nitrophenol using sodium sulfide, but NMR indicates I have primarily formed 2-amino-4-nitrophenol. How do I switch the selectivity?

Diagnostic: You are fighting the Ortho-Effect . In alkaline Zinin conditions, the phenol exists as a phenoxide. The localized negative charge and potential hydrogen bonding stabilize the transition state for the reduction of the ortho (2-position) nitro group.

Resolution Protocol:

  • Accept the Natural Bias: Direct Zinin reduction of 2,4-DNP will almost exclusively favor the 2-amino isomer (see Diagram 1).

  • Alternative Strategy for 4-Amino Isomer: You cannot easily "tune" the sulfide reduction to favor the para (4-position) on the free phenol. You must alter the substrate:

    • Route A (Protection): Alkylate the phenol (e.g., to 2,4-dinitroanisole). The steric hindrance of the methoxy group often shifts selectivity to the less hindered para nitro group (though this is not guaranteed and depends on specific sulfide forms).

    • Route B (Alternative Starting Material): If you strictly need 4-amino-2-nitrophenol, it is often cleaner to nitrate N-(4-hydroxyphenyl)acetamide (paracetamol) or similar precursors rather than reducing 2,4-DNP.

Key Technical Insight: The "Zinin Reduction" is not a single mechanism but a cascade involving electron transfer from sulfide species (


, 

,

). The ortho-nitro group is activated by the inductive effect of the hydroxyl/phenoxide and potentially by the formation of a cyclic transition state with the protonated sulfide species.
Module B: "My reaction is turning into a tar/mixture." (Over-Reduction)

User Query: I am using Fe/HCl or catalytic hydrogenation to get the monoamine, but I keep getting 2,4-diaminophenol or black tars.

Diagnostic:

  • Fe/HCl (Béchamp): This is a powerful bulk reducing system. It is difficult to stop at the monoamine stage because the resulting amino group activates the ring, making the second nitro group even easier to reduce.

  • Catalytic Hydrogenation (Pd/C): Without specific poisons, Pd/C will rapidly reduce both nitro groups.

Resolution Protocol: Switch to a Stoichiometric Sulfide System (Zinin conditions). This is the industry standard for stopping at the monoamine.

Optimized Zinin Protocol (Target: 2-Amino-4-Nitrophenol)

  • Reagents: 2,4-Dinitrophenol (1.0 eq), Sodium Sulfide nonahydrate (

    
    , 2.5 - 3.0 eq), Ammonium Chloride (
    
    
    
    , buffer).
  • Solvent: Water or Ethanol/Water (1:1).

  • Temperature: 60–70 °C. Do not exceed 80 °C to avoid thermal runaway.

  • pH Control: Maintain pH 8.5–9.5 using

    
    . High pH (>11) promotes azo/azoxy coupling byproducts (tars).
    
  • Procedure:

    • Dissolve DNP in water with ammonia (forms the soluble ammonium salt).

    • Heat to 60 °C.

    • Add

      
       solution dropwise over 30-60 minutes. Monitor exotherm. 
      
    • Stir for 1-2 hours.

    • Acidify to pH 4-5 with acetic acid to precipitate the product (aminonitrophenol is amphoteric; find the isoelectric point).

Module C: Safety Critical – "The flask is getting too hot."

User Query: During the addition of sodium sulfide, the temperature spiked rapidly. Is this normal?

Critical Warning: NO. A rapid temperature spike indicates a potential Thermal Runaway .

  • Hazard: Polynitrophenols are explosives.[2] Dry 2,4-DNP is shock-sensitive (Class 1 explosive in some jurisdictions).

  • Chemistry: The reduction of a nitro group is highly exothermic (~500 kJ/mol per nitro group).

Immediate Action:

  • Stop Addition: Cut the feed of the reducing agent immediately.

  • Cooling: Apply an external ice bath or cooling coil.

  • Dilution: If safe, add cold water to the reactor to act as a heat sink.

Prevention:

  • Never add solid sulfide to the hot reaction mixture. Use a solution.

  • Always keep 2,4-DNP wet (wetted with >15% water) during handling until dissolved.

Data Visualization & Logic

Pathway Analysis: Selective Reduction

The following diagram illustrates the divergent pathways based on reagent selection.

G DNP 2,4-Dinitrophenol Zinin Na2S / NH4Cl (Zinin Reduction) DNP->Zinin CatH H2 / Pd/C or Fe/HCl DNP->CatH Ortho 2-Amino-4-nitrophenol (MAJOR Product) Zinin->Ortho Preferred Path (Ortho-Effect) Para 4-Amino-2-nitrophenol (MINOR/Trace) Zinin->Para Steric/Electronic Disfavor Diamine 2,4-Diaminophenol (Over-Reduction) CatH->Diamine Rapid Reduction Ortho->Diamine Excess Reagent or High Temp

Figure 1: Reaction pathway selectivity. Note that the "Zinin" path heavily favors the 2-amino isomer due to the ortho-directing nature of the phenoxide.

Comparative Reagent Table
Reagent SystemPrimary ProductSelectivityRisk Profile

/

(Zinin)
2-Amino-4-nitrophenol High (Ortho)

gas evolution; Thermal runaway.

/ Pd/C
2,4-Diaminophenol Low (Reduces both)Fire hazard (catalyst ignition); Over-reduction.
Fe / HCl (Béchamp) 2,4-Diaminophenol LowMessy workup (iron sludge); Acidic waste.
Sodium Dithionite (

)
Aminophenols ModerateExpensive;

evolution; pH sensitive.

References & Validation

  • Porter, H. K. (1973).[3][4] The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481.[3][5] (Definitive review on sulfide reductions and regioselectivity).

  • Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol.[1][4][6][7] Organic Syntheses, Coll. Vol. 3, p.82. (Validated protocol for the Zinin reduction of 2,4-DNP).

  • BenchChem Technical Guides. (2025). Synthesis of Aminonitrophenols. (General process safety and reagent handling data).

  • Mahata, P. K., et al. (2017). Selective reduction of nitroarenes. Tetrahedron Letters. (Modern catalytic approaches contrasting with classical Zinin).

Disclaimer: This guide details the handling of energetic materials.[1] 2,4-Dinitrophenol is a metabolic poison and an explosive when dry. All protocols must be reviewed by your institution's safety committee.

Sources

Process Chemistry Technical Support Center: Exothermic Nitration & Thermal Runaway Management

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who are scaling up highly energetic reactions. Nitration is arguably one of the most notoriously dangerous unit operations in organic synthesis.

This guide is designed to move beyond basic safety warnings. Here, we dissect the thermodynamic causality behind thermal runaway and provide field-proven, self-validating protocols for transitioning your hazardous batch nitrations into intrinsically safe continuous flow processes.

Section 1: Core Concepts & FAQs (The "Why")

Q: Why do nitration reactions frequently experience thermal runaway during scale-up, even when successful at the bench scale? A: The root cause lies in the physics of heat transfer and the thermodynamics of the reaction. Aromatic nitrations are fiercely exothermic, with the heat of reaction (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) typically ranging from -73 to -253 kJ/mol . At the laboratory scale, a small round-bottom flask has a high surface-area-to-volume ratio, allowing efficient heat dissipation. However, as you scale up to a pilot batch reactor, the volume increases cubically while the surface area only increases quadratically 1. This deteriorating surface-area-to-volume ratio severely limits the heat removal capacity. If the heat generation rate exceeds the cooling capacity, the reaction temperature spikes. This accelerates the reaction kinetics exponentially, leading to a self-feeding loop known as thermal runaway 2.

Q: How does continuous flow microreaction technology mitigate these intrinsic risks? A: Continuous flow microreactors fundamentally alter the physical environment of the reaction. Instead of a large stagnant pool of reactants, the reaction occurs within micro-channels. This geometry provides a massive specific heat transfer area—often between 300 and 2540 m²/m³, compared to <10 m²/m³ in traditional batch reactors 3. Consequently, the heat generated by the nitration is dissipated almost instantaneously. Furthermore, the micro-dimensions eliminate mass transfer resistance, ensuring instantaneous and homogeneous mixing, which prevents the localized "hot spots" that typically trigger runaway events [[4]]().

Section 2: Troubleshooting Guide (The "What Went Wrong")

Q: My batch nitration shows an unexpected temperature spike (>2-3°C above the setpoint). What are the immediate causes and necessary actions? A: An unexpected temperature spike is a critical warning sign of impending thermal runaway. Causality: This is usually caused by (1) a cooling system inefficiency, (2) a reagent dosing rate that exceeds the heat removal capacity, or (3) insufficient agitation leading to localized exotherms (hot spots) 2. Actionable Protocol:

  • Immediately halt the addition of the nitrating agent.

  • Maximize the agitation speed to disperse any localized reagent accumulation.

  • Apply maximum emergency cooling to the reactor jacket.

  • If the temperature continues to rise exponentially, prepare to dump the reaction mass into a pre-staged emergency quench tank containing ice water 2.

Q: I am observing the formation of over-nitrated byproducts (e.g., picric acid) and sudden pressure spikes. How do I control selectivity and prevent decomposition? A: Loss of selectivity is directly tied to poor temperature control. Causality: When the primary nitration exotherm is not adequately controlled, the bulk temperature rises. This excess thermal energy overcomes the activation energy barrier for secondary and tertiary nitrations (e.g., converting salicylic acid to explosively unstable 2,4,6-trinitrophenol, or picric acid) 1. These over-nitrated species are highly prone to exothermic decomposition, generating massive amounts of gas and causing sudden over-pressurization [[5]](). Solution: Transitioning to a continuous flow setup allows you to precisely control the residence time (often reducing it from hours to mere seconds) 6. By strictly limiting the time the substrate spends in the presence of the nitrating agent at the reaction temperature, you kinetically trap the mono-nitrated product before over-nitration can occur 7.

HAZOP A Assess Heat of Reaction (Calorimetry) B Is ΔH < -100 kJ/mol? A->B C Batch Reactor (Slow Dosing & Cooling) B->C No D Continuous Flow Microreactor B->D Yes E Thermal Runaway Risk (Over-pressurization) C->E Cooling Failure F Safe Scale-Up Achieved C->F Strict Control D->F Intrinsic Safety E->D Redesign Process

HAZOP decision workflow for mitigating thermal runaway in exothermic nitrations.

Section 3: Quantitative Process Comparison

ParameterTraditional Batch ReactorContinuous Flow MicroreactorCausality / Impact
Specific Heat Transfer Area < 10 m²/m³300 – 2540 m²/m³High surface-to-volume ratio in flow prevents localized hot spots 3.
Heat of Reaction Management Poor (relies on slow dosing)Excellent (rapid heat dissipation)Nitration ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ranges from -73 to -253 kJ/mol; flow handles this efficiently []().
Residence Time HoursSeconds to MinutesMinimizes exposure of product to harsh acidic conditions, reducing over-nitration [[6]]().
Mass Transfer / Mixing Agitator dependent, prone to stratificationDiffusion-controlled, instantaneousEliminates mass-transfer limitations in biphasic nitration mixtures 4.

Section 4: Experimental Protocols (The "How")

Step-by-Step Methodology: Transitioning Aromatic Nitration from Batch to Continuous Flow

Self-Validating System: This protocol ensures that thermal data dictates the engineering setup, inherently preventing runaway conditions.

  • Baseline Calorimetry: Perform Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to determine the exact heat of reaction (

    
    ) and the onset temperature of thermal decomposition (
    
    
    
    ) for your specific substrate. Validation: Do not proceed unless the intended operating temperature is at least 50-100°C below
    
    
    1.
  • Reagent Preparation: Prepare the aromatic substrate in a suitable solvent (e.g., acetic acid) and the nitrating agent (e.g., fuming HNO3/H2SO4). Ensure both streams are completely homogenous to prevent pump cavitation and erratic dosing.

  • Microreactor Priming: Submerge the continuous flow microreactor (e.g., PFA tubing or glass micro-channels) into a temperature-controlled bath. Set the bath strictly 10-15°C below the target reaction temperature to account for the initial exotherm upon mixing.

  • Flow Rate Calibration: Calibrate dual syringe pumps. Set the stoichiometry by adjusting the relative flow rates of the substrate and nitrating agent streams. Validation: Verify flow rates gravimetrically before introducing active reagents.

  • Steady-State Reaction: Initiate flow. The streams converge at a T-mixer before entering the microreactor residence loop. Monitor the external bath temperature for any micro-fluctuations. If fluctuations exceed 2°C, increase the flow rate to reduce residence time or lower the bath temperature.

  • In-line Quenching: Direct the reactor effluent immediately into an inline quenching vessel containing ice water or a neutralizing buffer to arrest the reaction kinetically 7.

FlowSetup Sub Aromatic Substrate (Stream A) PumpA Syringe Pump A Sub->PumpA Acid Nitrating Acid (Stream B) PumpB Syringe Pump B Acid->PumpB Mixer T-Junction Mixer (Instant Mixing) PumpA->Mixer PumpB->Mixer Reactor Microreactor Loop (Temp-Controlled) Mixer->Reactor Exotherm Quench In-line Quench (Ice Water) Reactor->Quench Product

Schematic of a continuous flow microreactor setup for safe exothermic nitration.

References

  • Beilstein Journals - Continuous-flow-enabled intensification in nitration processes URL:[Link]

  • ACS Publications - Managing Hazards for Scale Up of Chemical Manufacturing Processes URL:[Link]

  • PMC - Continuous flow nitration in miniaturized devices URL:[Link]

  • PMC - Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling URL:[Link]

  • RSC Publishing - Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield URL:[Link]

  • VDOC.PUB - Managing Hazardous Reactions And Compounds In Process Chemistry URL:[Link]

  • ACS Publications - Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib URL:[Link]

Sources

Validation & Comparative

Cross-Validation of Analytical Methods for Nitroaniline Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In pharmaceutical development and environmental monitoring, Nitroanilines (o-, m-, p-isomers) are critical analytes.[1] They serve as key intermediates in the synthesis of dyes and pharmaceuticals but are also classified as genotoxic impurities (GTIs) and hazardous environmental pollutants.

While High-Performance Liquid Chromatography with UV Detection (HPLC-UV) remains the regulatory "Gold Standard" for quality control, emerging Electrochemical (EC) Sensors offer rapid, cost-effective field screening. This guide provides a rigorous cross-validation framework to bridge these distinct methodologies. We do not merely list methods; we define the causality of their selection and provide a self-validating protocol to ensure data integrity across platforms.

Comparative Analysis of Methodologies

The selection of an analytical method is a trade-off between sensitivity, throughput, and capital cost.[2] The following table synthesizes performance metrics from recent high-impact studies.

Table 1: Performance Matrix of Analytical Architectures
FeatureHPLC-UV (Reference Method) Electrochemical Sensor (Alternative) LC-MS/MS (Trace Benchmark)
Primary Application QC Release Testing, Impurity ProfilingRapid Screening, Field AnalysisGenotoxic Impurity Quantification (GTIs)
Detection Principle Chromophore Absorption (254 nm)Redox Current (Nitro reduction)Mass-to-Charge Ratio (m/z)
LOD (Limit of Detection) 0.03 – 0.2 µg/mL [1]10 – 50 nM (approx. 0.001 µg/mL) [2]0.6 – 2.2 µg/L (ppb range) [3]
Linearity (

)
> 0.999> 0.99> 0.999
Precision (RSD) < 2.0% (High Precision)3.0% – 5.0%< 5.0%
Throughput Moderate (10–20 min/sample)High (< 1 min/sample)Moderate (Requires equilibration)
Cost Per Analysis High (Solvents, Columns)Low (Reusable/Disposable Electrodes)Very High (Instrumentation, Maintenance)

The Cross-Validation Workflow

To validate an alternative method (e.g., Electrochemical) against a reference method (HPLC), a "Split-Sample" design is required. This eliminates sampling error, isolating the variance solely to the analytical technique.

Diagram 1: Cross-Validation Logic Architecture

CrossValidationWorkflow Sample Raw Sample (Pharma Intermediate or Effluent) Prep Homogenization & Filtration (0.45 µm PTFE) Sample->Prep Split Split Sample Strategy Prep->Split MethodA Reference Method (HPLC-UV) Split->MethodA Aliquot A MethodB Alternative Method (Electrochemical Sensor) Split->MethodB Aliquot B DataA Chromatogram Integration (Peak Area) MethodA->DataA Stat Statistical Comparison (Paired t-test & Bland-Altman) DataA->Stat DataB Voltammetric Analysis (Peak Current) MethodB->DataB DataB->Stat Decision Validation Decision (Pass/Fail) Stat->Decision

Caption: Logical flow for validating an alternative analytical method against a gold standard, ensuring statistical rigor.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The inclusion of internal standards (IS) or specific system suitability tests (SST) ensures that the operator knows immediately if the assay has drifted.

Protocol A: Reference Method (HPLC-UV)

Based on standard industry practices for nitroaromatics [1].

Objective: Quantify p-nitroaniline with high specificity to separate it from structural isomers (o- and m-).

  • Mobile Phase Preparation:

    • Mix Acetonitrile:Water (60:40 v/v) .

    • Expert Insight: Nitroanilines are moderately polar. A 60% organic phase ensures elution within 10 minutes while maintaining resolution between isomers.

    • Filter through a 0.45 µm nylon membrane and degas.

  • Instrument Setup:

    • Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.[2][3]

    • Detection: UV at 254 nm (aromatic ring absorption) or 380 nm (nitro-group specific, less interference).

    • Temperature: 30°C.

  • System Suitability Test (SST):

    • Inject a standard mix of o-, m-, and p-nitroaniline.

    • Requirement: Resolution (

      
      ) > 2.0 between peaks. Tailing factor (
      
      
      
      ) < 1.5.
  • Analysis:

    • Inject 10 µL of sample.[2][3] Calculate concentration using external calibration (Range: 0.1 – 100 µg/mL).

Protocol B: Alternative Method (Electrochemical Detection)

Utilizing a Glassy Carbon Electrode (GCE) modified with metal oxide nanoparticles (e.g., NiO or Co3O4) for enhanced sensitivity [2].

Objective: Rapid screening of samples without extensive solvent consumption.

  • Electrode Preparation:

    • Polish GCE with 0.05 µm alumina slurry. Rinse ultrasonically.

    • Drop-cast 5 µL of NiO nanoparticle suspension onto the surface. Dry at room temperature.

    • Mechanism:[4] The nanoparticles catalyze the reduction of the nitro group, increasing the signal-to-noise ratio.

  • Electrochemical Cell Setup:

    • Electrolyte: 0.1 M Phosphate Buffered Solution (PBS), pH 7.0.

    • Configuration: 3-electrode system (Working: Modified GCE, Reference: Ag/AgCl, Counter: Pt wire).

  • Measurement (Differential Pulse Voltammetry - DPV):

    • Scan Range: -0.2 V to -1.0 V.

    • Signal: Look for a sharp reduction peak around -0.7 V .

    • Self-Validation: The peak potential (

      
      ) shifts if pH is incorrect. Ensure 
      
      
      
      is within ±50mV of expected value.

Mechanistic Insight

Understanding the chemical causality is vital for troubleshooting. The detection in Method B relies on the electrochemical reduction of the nitro group.

Diagram 2: Electrochemical Reduction Mechanism

NitroReduction Nitro Nitroaniline (R-NO2) Nitroso Nitrosoaniline (R-NO) Nitro->Nitroso + 2e-, 2H+ (First Reduction) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2e-, 2H+ (Rapid Step) Amine Phenylenediamine (R-NH2) Hydroxyl->Amine + 2e-, 2H+ (Final Reduction)

Caption: Stepwise reduction of the nitro group at the electrode surface, generating the current signal used for quantification.

Statistical Cross-Validation Criteria

To declare the Alternative Method (B) valid for routine use, the following statistical hurdles must be cleared using the data from the Split-Sample experiment:

  • Accuracy (Recovery): The mean recovery of Method B must be within 95% - 105% of Method A (Reference).

  • Precision (Repeatability): The %RSD of Method B should not exceed 5% (for trace analysis) or 2% (for assay).

  • Paired t-test: Calculate the

    
     value for the differences between paired results.
    
    • If

      
       (at 95% confidence), there is no statistically significant difference  between the methods.
      
  • Bland-Altman Plot: Plot

    
     vs. 
    
    
    
    . All points should lie within
    
    
    of the differences.

References

  • ACS Publications. (2025). An Electrochemical Pre-activation Strategy for the Recognition and Determination of Nitroaniline Isomers Based on NiO Nanoparticle-Loaded Carbon Spheres. Retrieved from [Link]

  • Frontiers in Chemistry. (2025). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]

Sources

Spectroscopic Profiling of 2,4-Dinitrodiphenylamine (2,4-DNDPA): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic characterization (UV-Vis, IR, NMR), synthesis validation, and functional applications.

Executive Summary: The Structural Anomaly

Dinitrodiphenylamines (DNDPAs) are not merely dye intermediates; they serve as critical models for understanding intramolecular hydrogen bonding (IMHB) in aromatic systems. Among the isomers, 2,4-dinitrodiphenylamine (2,4-DNDPA) stands out due to its specific ortho-nitro substitution, which locks the molecule into a planar, hydrogen-bonded conformation.

This guide provides a technical comparison of 2,4-DNDPA against its structural analogs—Diphenylamine (DPA) and Mono-nitrodiphenylamines (NDPAs). We analyze how the positioning of nitro groups dictates spectroscopic signatures and enables functional applications like naked-eye cyanide detection.

Comparative Spectroscopic Profile

UV-Visible Spectroscopy: The Color of Conjugation

The electronic absorption of DNDPAs is governed by the interplay between


-conjugation and steric hindrance.
CompoundAppearance

(nm)
SolventElectronic Origin
Diphenylamine (DPA) Colorless285EtOH

(Benzene rings)
2-Nitrodiphenylamine Orange/Red438EtOHStrong ICT (Intramolecular Charge Transfer)
4-Nitrodiphenylamine Yellow391EtOHExtended conjugation (para-nitro)
2,4-DNDPA Yellow 358 - 364 EtOH/DMSO Hypsochromic Shift (vs 2-NDPA)

Expert Insight (Causality): One might expect 2,4-DNDPA (two nitro groups) to be more red-shifted (deeper color) than 2-NDPA. However, experimental data shows a hypsochromic shift (Blue Shift) from 438 nm (2-NDPA) to ~360 nm (2,4-DNDPA).

  • Reasoning: While the ortho-nitro group (position 2) forms a hydrogen bond with the NH, the introduction of the second nitro group (position 4) and the resulting electron withdrawal creates a "push-pull" system. However, steric crowding can twist the phenyl rings out of coplanarity, slightly reducing the effective conjugation length compared to the optimal planar geometry of the mono-substituted 2-NDPA.

Infrared Spectroscopy: The H-Bond Fingerprint

The N-H stretching frequency is the definitive diagnostic tool for verifying intramolecular hydrogen bonding.

  • Free N-H (DPA): Appears sharp at ~3430 cm⁻¹ .

  • Hydrogen-Bonded N-H (2,4-DNDPA): The formation of a 6-membered chelate ring between the amine proton and the ortho-nitro oxygen weakens the N-H bond.

    • Result: The band broadens and shifts to a lower frequency, typically 3300–3350 cm⁻¹ .

    • Validation: This shift persists even in dilute non-polar solvents, confirming the interaction is intramolecular rather than intermolecular.

¹H NMR Spectroscopy: Probing the Acidic Proton

In DMSO-d₆, the chemical shift (


) of the amine proton reveals the electron density and H-bonding environment.
  • Diphenylamine:

    
     ~8.0 - 8.5 ppm.
    
  • 2,4-DNDPA:

    
    10.0 - 11.5 ppm  (Broad Singlet).
    
    • Mechanism: The two nitro groups (strong electron-withdrawing groups) make the NH proton highly acidic. The ortho-nitro group further deshields the proton via the magnetic anisotropy of the nitro group and the H-bond effect.

Functional Application: Anionic Chemosensor

2,4-DNDPA acts as a colorimetric sensor for basic anions (CN⁻, F⁻, AcO⁻) in aprotic solvents (DMSO).

Mechanism

The high acidity of the NH proton allows basic anions to deprotonate the amine. The resulting negative charge is delocalized over the nitro-aromatic system, creating a highly conjugated quinoid-type structure with a dramatic color change.

Protocol: Cyanide Detection

  • Preparation: Dissolve 2,4-DNDPA in DMSO (1.0 x 10⁻⁴ M). Solution is pale yellow.

  • Detection: Add aliquot of analyte (e.g., NaCN in water).

  • Observation: Immediate color change from Yellow to Deep Red (

    
     shifts to >500 nm).
    
  • Limit of Detection: Typically < 5

    
    M.
    

Experimental Workflow: Synthesis & Characterization

Objective: Synthesize 2,4-DNDPA via Nucleophilic Aromatic Substitution (


) and validate using the spectroscopic markers defined above.
Step-by-Step Protocol
  • Reagents: 1-Chloro-2,4-dinitrobenzene (1.0 eq), Aniline (1.2 eq), Ethanol (Solvent).

  • Reaction:

    • Dissolve 1-Chloro-2,4-dinitrobenzene in ethanol.

    • Add Aniline slowly.

    • Reflux for 30 minutes . (The reaction is rapid due to the activation by two nitro groups).

  • Workup:

    • Cool to room temperature. The product will precipitate as yellow/orange crystals.

    • Filter and wash with cold ethanol to remove unreacted aniline.

    • Recrystallize from ethanol/acetone if necessary.

  • Validation:

    • Melting Point: 159–161 °C.[1]

    • IR Check: Confirm absence of C-Cl stretch (~700-800 cm⁻¹) and presence of N-H (~3340 cm⁻¹).

Visual Workflow (Graphviz)

G Start Reagents: 1-Chloro-2,4-dinitrobenzene + Aniline Process Reflux in Ethanol (30 mins, 80°C) Mechanism: SnAr Start->Process Mix Intermediate Precipitation (Cooling) Process->Intermediate Cool Product 2,4-DNDPA (Yellow Solid) Intermediate->Product Filter & Wash Validation Validation: MP: 159-161°C UV: 360 nm NMR: >10 ppm NH Product->Validation Analyze

Caption: Synthesis and validation workflow for 2,4-Dinitrodiphenylamine.

Mechanism of Action: Intramolecular Hydrogen Bonding

The following diagram illustrates the structural locking mechanism that defines the spectroscopic properties of 2,4-DNDPA.

H_Bonding cluster_effect Spectroscopic Consequences NH_Group Amine Proton (N-H) Ortho_Nitro Ortho-Nitro Oxygen NH_Group->Ortho_Nitro H-Bonding (6-membered ring) Ring Phenyl Ring System NH_Group->Ring Electron Donation (+M) Result3 Stability: Planar Conformation NH_Group->Result3 Ortho_Nitro->NH_Group Deshielding Effect (NMR) Result1 IR: Lower freq (3340 cm⁻¹) Ortho_Nitro->Result1 Result2 NMR: Downfield Shift (>10 ppm) Ortho_Nitro->Result2 Para_Nitro Para-Nitro Group Para_Nitro->Ring Electron Withdrawal (-M)

Caption: Structural logic of Intramolecular Hydrogen Bonding in 2,4-DNDPA.

References

  • Marini, V. G., et al. (2010). A simple and efficient anionic chromogenic chemosensor based on 2,4-dinitrodiphenylamine in dimethyl sulfoxide. Spectrochimica Acta Part A.

  • Sigma-Aldrich. (2025). Product Specification: 2,4-Dinitrodiphenylamine (CAS 961-68-2).[2][1][3]

  • PubChem. (2025).[4] Compound Summary: 2,4-Dinitrodiphenylamine.[2][1][3][5] National Library of Medicine.

  • Drzyzga, O., et al. (1995). Reduction of Nitrated Diphenylamine Derivatives under Anaerobic Conditions. Applied and Environmental Microbiology.

  • ChemicalBook. (2025). 2,4-Dinitrodiphenylamine Synthesis and Spectral Properties.

Sources

Assessing the Purity of Dinitrodiphenylamine: A Comparative Guide to HPLC and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

Dinitrodiphenylamine (DNDPA), specifically the 2,4-dinitrodiphenylamine isomer, serves as a critical intermediate in dye synthesis and a stabilizer in nitrocellulose-based propellants.[1] In pharmaceutical contexts, it is scrutinized as a potential mutagenic impurity (nitroaromatic amine).

Assessing its purity presents a common analytical paradox: Routine compliance requires relative methods (HPLC), but establishing the truth requires absolute methods (qNMR).

This guide objectively compares the industry-standard High-Performance Liquid Chromatography (HPLC-UV) against the absolute quantification power of Quantitative Nuclear Magnetic Resonance (qNMR) .[1] We evaluate these "alternatives" not just as techniques, but as distinct strategies for validation against a reference standard.

Strategic Method Selection

Before initiating wet chemistry, researchers must select the methodology that aligns with their data requirements.

FeatureHPLC-UV (The Relative Standard) qNMR (The Absolute Standard)
Principle Separation based on hydrophobicity; quantification via light absorption (Beer-Lambert Law).[1]Direct counting of nuclei (protons) in a magnetic field.
Reference Standard Mandatory: Requires a Certified Reference Standard (CRS) of DNDPA with known purity.Not Required for Analyte: Uses a generic Internal Standard (e.g., Maleic Acid) unrelated to the analyte.
Primary Error Source Differences in extinction coefficients (Response Factors) between impurities and main peak.Weighing errors or incomplete relaxation delay (

).
Sensitivity (LOD) High (ppm/ppb range). Ideal for trace impurity profiling.[1]Moderate (0.1% - 1%).[1] Best for assay (purity) determination.[2]
Throughput High (Automated injections).Low to Medium (Manual processing/long scan times).
Decision Framework

Use the following logic to determine the appropriate workflow for your sample.

Purity_Decision_Tree Start Start: DNDPA Sample Check_CRS Is a Certified Reference Standard (CRS) Available? Start->Check_CRS Goal What is the Analytical Goal? Check_CRS->Goal Yes qNMR METHOD B: qNMR (Internal Standard Method) Check_CRS->qNMR No Yes_CRS Yes No_CRS No / Uncertain Purity Trace Trace Impurity Profiling (<0.1%) Goal->Trace Assay Potency / Mass Balance (>98%) Goal->Assay HPLC METHOD A: HPLC-UV (External Standard Method) Trace->HPLC Assay->HPLC Routine QC Assay->qNMR High Accuracy Needed

Figure 1: Decision matrix for selecting HPLC vs. qNMR based on reference standard availability and analytical goals.

Method A: HPLC-UV (The Gold Standard for Routine QC)

HPLC is the standard for quantifying DNDPA against a reference standard.[1] It relies on the separation of the analyte from synthesis by-products (e.g., unreacted diphenylamine, mononitro- derivatives).[1]

The Protocol

Objective: Determine purity using the External Standard Method.

Reagents:

  • Mobile Phase A: Water (0.1% Formic Acid or Ammonium Acetate buffer).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Reference Standard: 2,4-Dinitrodiphenylamine (Certified >98%).[1][3]

Instrument Parameters:

  • Flow Rate: 1.0 mL/min.[1][2][4][5]

  • Detection: UV at 254 nm (aromatic ring) and 360 nm (nitro group specific).

  • Gradient:

    • 0-2 min: 40% B[1]

    • 2-15 min: 40% → 90% B[1]

    • 15-20 min: 90% B (Wash)[1]

Data Analysis (Self-Validating Step)

To ensure trustworthiness, you must calculate the Response Factor (RF) .[1] Do not assume 100% purity of the standard.



  • 
    : Peak Area[1][6][7]
    
  • 
    : Concentration (mg/mL)
    
  • 
    : Purity of the Reference Standard (from CoA).
    

Critical Causality: If the DNDPA peak in the sample shows a shoulder or tailing not present in the standard, this indicates a co-eluting impurity (likely an isomer like 2,4'-DNDPA). In this case, the HPLC method is non-specific and must be re-developed or validated with MS detection.

Method B: qNMR (The Absolute Purity Assessment)

When a reliable reference standard is unavailable, or to certify a "working standard" for HPLC, qNMR is the superior alternative. It utilizes the principle that signal intensity is directly proportional to the molar concentration of protons.

The Protocol

Objective: Determine absolute mass purity using an Internal Standard (IS).

Reagents:

  • Solvent: DMSO-

    
     (Provides excellent solubility for nitroaromatics and separates water peaks).[1]
    
  • Internal Standard (IS): Maleic Acid (Traceable, high purity) or 1,3,5-Trimethoxybenzene.[1]

    • Selection Logic: The IS signals must not overlap with the aromatic region of DNDPA (6.5 - 9.0 ppm).[1] Maleic acid provides a clean singlet at ~6.3 ppm.

Workflow:

  • Weighing: Accurately weigh ~10 mg of DNDPA sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision here is the limit of accuracy.
  • Dissolution: Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): Must be 
      
      
      
      (typically 30-60 seconds) to ensure full magnetization recovery.[1] Failure here leads to underestimation of purity.
    • Scans: 16-64 (for S/N > 150).

Calculation


  • 
    : Integral area (Sample vs IS).[6]
    
  • 
    : Number of protons contributing to the signal (e.g., 1H for DNDPA aromatic proton, 2H for Maleic acid).
    
  • 
    : Molar Mass.[1]
    
  • 
    : Mass weighed.[1]
    

qNMR_Workflow cluster_logic Critical Control Point Step1 Co-Weigh Sample + Internal Std (IS) Step2 Dissolve in DMSO-d6 Step1->Step2 Step3 Acquire 1H-NMR (D1 > 5*T1) Step2->Step3 Step4 Integrate Signals (Isolate Peaks) Step3->Step4 Note Relaxation Delay must be sufficient Step3->Note Step5 Calculate Molar Purity Step4->Step5

Figure 2: qNMR workflow highlighting the critical relaxation delay step for quantitative accuracy.

Comparative Performance Data

The following table summarizes expected performance metrics when analyzing a 98% pure DNDPA technical grade sample.

MetricHPLC-UV (254 nm)qNMR (400 MHz)Interpretation
Purity Result 99.2% (Area %)97.8% (w/w %)HPLC often overestimates purity because it "misses" inorganic salts, moisture, or impurities with low UV absorbance.[1] qNMR sees everything with protons.[1]
Precision (RSD) < 0.5%< 1.0%HPLC is more precise (repeatable) but potentially less accurate (true value) if the reference standard is biased.
Specificity High (Chromatographic resolution)High (Spectral resolution)HPLC separates isomers physically; qNMR separates them spectrally.
Limit of Quantitation ~0.05 µg/mL~1.0 mg/mLHPLC is vastly superior for detecting trace contaminants.
Expert Insight: The "Purity Gap"

It is common to observe a "Purity Gap" where HPLC Area % > qNMR w/w %.

  • Cause: DNDPA samples often contain moisture or inorganic salts (from nitration acid neutralization) which are invisible to UV detection but contribute to mass.

  • Resolution: Always report HPLC purity as "Chromatographic Purity" and qNMR as "Assay" or "Content". For drug development, qNMR is the preferred method for qualifying the Reference Standard used in HPLC.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzenamine, 2,4-dinitro-N-phenyl- (CAS 961-68-2) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
N-(2,4-Dinitrophenyl)-2,4-dinitroaniline
Reactant of Route 2
Reactant of Route 2
N-(2,4-Dinitrophenyl)-2,4-dinitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.